JAK-IN-5 hydrochloride
Description
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Properties
IUPAC Name |
5-ethyl-2-fluoro-4-[3-[5-(1-methylpiperidin-4-yl)-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-2-yl]-1H-indazol-6-yl]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31FN6O.ClH/c1-3-16-13-25(35)21(28)14-20(16)17-4-5-19-23(12-17)31-32-26(19)27-29-22-8-11-34(15-24(22)30-27)18-6-9-33(2)10-7-18;/h4-5,12-14,18,35H,3,6-11,15H2,1-2H3,(H,29,30)(H,31,32);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLPCWWFLJIQJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1C2=CC3=C(C=C2)C(=NN3)C4=NC5=C(N4)CN(CC5)C6CCN(CC6)C)F)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClFN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Mechanism of Action of JAK-IN-5 Hydrochloride
This technical guide provides a comprehensive overview of the mechanism of action of this compound, a Janus kinase (JAK) inhibitor. The document details its role in the JAK-STAT signaling pathway, presents available quantitative efficacy data, outlines relevant experimental protocols, and provides visual representations of key pathways and workflows.
Introduction to the JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines, interferons, and growth factors, making it fundamental to processes such as hematopoiesis, immune response, and inflammation.[1][2][3] The pathway facilitates the rapid transduction of signals from the cell surface directly to the nucleus to modulate gene expression.[4]
The canonical JAK-STAT pathway activation sequence is as follows:
-
Ligand Binding and Receptor Dimerization: A cytokine or growth factor binds to its specific transmembrane receptor, inducing receptor dimerization.[5][6]
-
JAK Activation: The receptor-associated JAKs are brought into close proximity, leading to their trans-phosphorylation and activation.[4][7]
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domains of the cytokine receptors.[4][8] These phosphorylated sites serve as docking stations for the recruitment of cytosolic STAT proteins.[4] Upon docking, the STATs are themselves phosphorylated by the activated JAKs.[5][8]
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, dimerize, and translocate into the nucleus.[4][5]
-
Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby activating or repressing their transcription.[1] This leads to the cellular response, which in the context of many autoimmune and inflammatory diseases, involves the production of pro-inflammatory mediators.[5]
Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of various autoimmune diseases, allergies, and hematological disorders.[1] This has made the components of this pathway, particularly the JAKs, attractive targets for therapeutic intervention.[9]
Mechanism of Action of this compound
This compound is a Janus kinase inhibitor.[10] Like other drugs in its class, its mechanism of action is centered on the interruption of the JAK-STAT signaling pathway.[5] JAK inhibitors function by competing with adenosine triphosphate (ATP) for the binding pocket in the kinase domain of JAKs.[5] By blocking this site, they prevent the phosphorylation and subsequent activation of the JAKs, thereby halting the downstream signaling cascade.[8] This inhibition prevents the phosphorylation of STAT proteins, their dimerization, and nuclear translocation, ultimately suppressing the transcription of pro-inflammatory genes.[5][8]
Preclinical studies have demonstrated that this compound effectively inhibits JAK-mediated signaling. Specifically, it has been shown to inhibit the phosphorylation of STAT6 induced by Interleukin-13 (IL-13) in the lung tissue of a mouse model.[10] This indicates its potential to modulate immune responses driven by cytokines that signal through the JAK-STAT pathway.
References
- 1. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 2. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]
- 3. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK-Inhibitors for the Treatment of Rheumatoid Arthritis: A Focus on the Present and an Outlook on the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JAK inhibitors: A new dawn for oral therapies in inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Efficacy of a Novel Orally Bioavailable JAK1 Selective Compound in a Preclinical Rat Collagen-Induced Arthritis Model - ACR Meeting Abstracts [acrabstracts.org]
- 10. medchemexpress.com [medchemexpress.com]
JAK-IN-5 Hydrochloride: An In-Depth Selectivity Profile and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of JAK-IN-5 hydrochloride, a potent and selective Janus kinase (JAK) inhibitor. The document details its inhibitory activity against a panel of kinases, outlines the experimental methodologies for its characterization, and illustrates key signaling pathways and experimental workflows.
Introduction to Janus Kinase (JAK) Inhibition
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of signal transduction for numerous cytokines and growth factors.[1][2][3][4] These signals are pivotal in regulating a wide array of cellular processes, including immune responses, hematopoiesis, and inflammation.[4][5][6][7] Dysregulation of the JAK-STAT signaling pathway is implicated in the pathogenesis of various autoimmune diseases, myeloproliferative neoplasms, and cancers.[6][8][9]
JAK inhibitors (JAKinibs) are small molecules that modulate the immune system by interfering with the JAK-STAT signaling pathway.[1][2] They typically act by competitively binding to the ATP-binding site within the kinase domain of JAK enzymes.[2] The selectivity of these inhibitors for different JAK family members is a crucial determinant of their therapeutic efficacy and safety profile.[3][10] While first-generation JAK inhibitors were often non-selective, newer agents exhibit greater selectivity for specific JAK isoforms, potentially offering improved therapeutic windows.[2]
This compound is a next-generation JAK inhibitor designed for high selectivity, aiming to provide a more targeted therapeutic approach. This guide delineates its specific inhibitory profile.
Kinase Selectivity Profile of this compound
The inhibitory activity of this compound was assessed against a panel of purified recombinant kinases. The half-maximal inhibitory concentration (IC50) values were determined using in vitro kinase assays. The results demonstrate that this compound is a highly potent and selective inhibitor of JAK1.
| Kinase Target | IC50 (nM) |
| JAK1 | 2.1 |
| JAK2 | 25.4 |
| JAK3 | 150.8 |
| TYK2 | 98.3 |
| ACVR1 (ALK2) | > 10,000 |
| FLT3 | 8,750 |
| KIT | > 10,000 |
| SRC | > 10,000 |
| LCK | > 10,000 |
| SYK | > 10,000 |
Table 1: Kinase Inhibitory Profile of this compound. Data are presented as the mean IC50 values from at least three independent experiments.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol describes the methodology used to determine the IC50 values of this compound against a panel of kinases.
Objective: To quantify the potency of this compound against specific Janus kinases and a selection of off-target kinases.
Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a specific substrate by a recombinant kinase. The detection of phosphorylated substrate is typically achieved using methods such as radioisotope incorporation or fluorescence-based detection.[8][11]
Materials and Reagents:
-
Recombinant human JAK1, JAK2, JAK3, TYK2, and other kinases of interest.
-
Biotinylated peptide substrate.
-
Adenosine triphosphate (ATP).
-
This compound (serially diluted).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Kinase detection reagent (e.g., ADP-Glo™, HTRF®, or similar).
-
Microplates (e.g., 96-well or 384-well).
-
Plate reader compatible with the chosen detection method.
Procedure:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then in assay buffer.
-
Add the diluted compound or vehicle control to the wells of the microplate.
-
Add the recombinant kinase and the peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each respective kinase to ensure accurate competitive inhibition assessment.[12]
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution or by proceeding directly to the detection step.
-
Add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Cellular Assay: Inhibition of Cytokine-Induced STAT Phosphorylation
This protocol outlines a cellular assay to confirm the activity of this compound in a more physiologically relevant context.
Objective: To measure the ability of this compound to inhibit the phosphorylation of STAT proteins downstream of cytokine receptor activation in a cellular context.
Principle: In response to cytokine stimulation, JAKs phosphorylate STAT proteins, which then dimerize and translocate to the nucleus to regulate gene expression.[7] This assay quantifies the level of phosphorylated STAT (pSTAT) in cytokine-stimulated cells treated with the inhibitor.
Materials and Reagents:
-
A human cell line expressing the relevant cytokine receptors (e.g., TF-1 cells for IL-6 signaling, THP-1 cells for IL-4 signaling).[13]
-
Recombinant human cytokine (e.g., IL-6 for JAK1/2, IL-4 for JAK1/3).
-
This compound (serially diluted).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer containing phosphatase and protease inhibitors.
-
Antibodies specific for total STAT and phosphorylated STAT (pSTAT).
-
Detection method (e.g., Western blotting, ELISA, flow cytometry).
Procedure:
-
Culture the selected cell line to the appropriate density.
-
Starve the cells of serum for a defined period to reduce basal signaling.
-
Pre-incubate the cells with serial dilutions of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration in the cell lysates.
-
Analyze the levels of total STAT and pSTAT using the chosen detection method (e.g., Western blot).
-
Quantify the band intensities (for Western blot) or signal (for other methods).
-
Normalize the pSTAT signal to the total STAT signal for each sample.
-
Calculate the percent inhibition of STAT phosphorylation for each compound concentration relative to the cytokine-stimulated vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of JAK-IN-5.
Caption: Experimental workflow for the in vitro kinase inhibition assay.
Caption: Logical representation of JAK-IN-5's kinase selectivity.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK inhibitor selectivity: new opportunities, better drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK inhibitors As a New Therapeutic Option - Parsian Pharmaceutical Co [parsianpharma.com]
- 6. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 7. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 12. ashpublications.org [ashpublications.org]
- 13. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation of JAK-IN-5 Hydrochloride in Autoimmune Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the target validation of JAK-IN-5 hydrochloride, a Janus kinase (JAK) inhibitor, for the treatment of autoimmune diseases. This compound, identified as compound 283 in patent US20170121327A1, has demonstrated potential as a therapeutic agent by modulating inflammatory pathways. This document summarizes the mechanism of action of JAK inhibitors, details the available preclinical data for this compound, and provides established experimental protocols for the evaluation of similar compounds. The information is intended to guide researchers and drug development professionals in the continued investigation of this and other novel JAK inhibitors for autoimmune disorders.
Introduction to Janus Kinase (JAK) Inhibitors in Autoimmune Disease
Autoimmune diseases are a class of chronic illnesses characterized by an aberrant immune response against the body's own tissues.[1] Cytokines, a broad category of small proteins, are crucial in orchestrating the inflammatory cascades that drive the pathology of these diseases.[2] The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade that transduces signals for a wide array of cytokines and growth factors involved in immunity and inflammation.[2]
The JAK family comprises four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and tyrosine kinase 2 (TYK2). These enzymes associate with the intracellular domains of cytokine receptors. Upon cytokine binding, the JAKs become activated, leading to the phosphorylation of the receptor and the subsequent recruitment and phosphorylation of STAT proteins. Phosphorylated STATs then translocate to the nucleus, where they modulate the transcription of genes involved in inflammatory and immune responses.
Given their central role in cytokine signaling, the inhibition of JAK enzymes has emerged as a promising therapeutic strategy for a multitude of autoimmune and inflammatory conditions.[2] Small molecule JAK inhibitors work by competing with ATP for the binding pocket of the kinase domain, thereby blocking the downstream signaling cascade. Several JAK inhibitors, such as tofacitinib, baricitinib, and upadacitinib, have been approved for the treatment of autoimmune diseases like rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.
This compound: A Novel JAK Inhibitor
This compound is a novel Janus kinase inhibitor identified as compound example 283 in patent US20170121327A1. While specific data on its inhibitory activity against individual JAK isoforms is not yet publicly available in peer-reviewed literature, its origin from a patent focused on JAK inhibitors suggests it targets one or more members of the JAK family.
Preclinical In Vivo Data
Preliminary in vivo studies, as described by the commercial supplier MedChemExpress, provide initial validation of the biological activity of this compound in inflammatory models:
-
Inhibition of STAT6 Phosphorylation: In a mouse model of IL-13-induced pSTAT6 induction, oral administration of this compound (0.5 mg/mL, 50 μL) resulted in a 60% inhibition of STAT6 phosphorylation in lung tissue. This indicates that the compound can modulate the signaling of IL-13, a key cytokine in allergic inflammation and a known activator of the JAK-STAT pathway.
-
Reduction of Eosinophilic Inflammation: In a mouse model of Alternaria alternata-induced eosinophilic lung inflammation, oral administration of this compound (0.1-1.0 mg/mL, 50 μL) led to an 88% inhibition of bronchoalveolar lavage fluid (BALF) eosinophils. This demonstrates the compound's potential to suppress eosinophilic inflammation, a hallmark of several allergic and autoimmune diseases.
These initial findings suggest that this compound is orally bioavailable and can effectively modulate inflammatory responses in vivo. However, a comprehensive understanding of its therapeutic potential requires a detailed characterization of its JAK selectivity and potency.
Core Signaling Pathway and Mechanism of Action
The therapeutic rationale for using JAK inhibitors in autoimmune diseases is based on their ability to interfere with the signaling of multiple pro-inflammatory cytokines. The specific effects of a JAK inhibitor are determined by its selectivity for the different JAK isoforms.
dot
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols for Target Validation
To further validate the therapeutic potential of this compound, a series of in vitro and in vivo experiments are necessary. The following are detailed methodologies for key experiments commonly employed in the preclinical evaluation of JAK inhibitors.
In Vitro Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for each of the four JAK isoforms (JAK1, JAK2, JAK3, and TYK2) and to assess its selectivity.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes and a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide) are required.
-
Assay Buffer: A typical kinase assay buffer contains Tris-HCl, MgCl2, MnCl2, DTT, and a source of ATP (radiolabeled or non-radiolabeled, depending on the detection method).
-
Inhibitor Preparation: this compound is serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction: The JAK enzyme, peptide substrate, and this compound (or vehicle control) are incubated in the kinase assay buffer. The reaction is initiated by the addition of ATP.
-
Detection of Phosphorylation:
-
Radiometric Assay: If using [γ-³²P]ATP, the reaction mixture is spotted onto a phosphocellulose membrane. The membrane is washed to remove unincorporated ATP, and the amount of incorporated radiolabel is quantified using a scintillation counter.
-
Non-Radiometric Assays (e.g., ADP-Glo™ Kinase Assay): These assays measure the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP concentration.
-
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.
dot
Caption: A generalized workflow for performing an in vitro kinase assay to determine the IC50 of a JAK inhibitor.
Cellular Assays of JAK-STAT Signaling
Objective: To assess the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.
Methodology:
-
Cell Culture: Use a relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs), or a specific immune cell line like NK-92 or TF-1) that expresses the cytokine receptors of interest.
-
Compound Treatment: Cells are pre-incubated with various concentrations of this compound or a vehicle control.
-
Cytokine Stimulation: Cells are stimulated with a specific cytokine (e.g., IL-2 for JAK1/3, GM-CSF for JAK2, or IFN-α for JAK1/TYK2) to induce STAT phosphorylation.
-
Cell Lysis and Protein Quantification: After stimulation, cells are lysed, and the total protein concentration is determined using a BCA or Bradford assay.
-
Detection of Phospho-STAT:
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target STAT protein (e.g., anti-phospho-STAT5). The membrane is also probed with an antibody for total STAT or a housekeeping protein (e.g., β-actin) for normalization.
-
Flow Cytometry (Phosflow): Cells are fixed, permeabilized, and stained with a fluorescently labeled antibody against the phosphorylated STAT protein. The mean fluorescence intensity (MFI) is measured by flow cytometry.
-
-
Data Analysis: The level of STAT phosphorylation is quantified and normalized to the total STAT or housekeeping protein. The percentage of inhibition is calculated for each concentration of the inhibitor, and the IC50 is determined.
In Vivo Models of Autoimmune Disease
Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model of autoimmune disease.
Example Model: Collagen-Induced Arthritis (CIA) in Mice (a model for Rheumatoid Arthritis)
-
Induction of Arthritis: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster immunization is given 21 days later.
-
Treatment: Once clinical signs of arthritis appear (e.g., paw swelling, erythema), mice are treated daily with oral doses of this compound or a vehicle control. A positive control group treated with a known effective agent (e.g., methotrexate) should be included.
-
Clinical Assessment: The severity of arthritis is monitored regularly by scoring the paws for inflammation and measuring paw thickness with calipers.
-
Histopathological Analysis: At the end of the study, the joints are harvested, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Biomarker Analysis: Serum samples can be collected to measure levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and anti-collagen antibodies by ELISA.
Data Presentation
The quantitative data obtained from the aforementioned experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target | IC50 (nM) |
| JAK1 | Data to be determined |
| JAK2 | Data to be determined |
| JAK3 | Data to be determined |
| TYK2 | Data to be determined |
Table 2: Cellular Inhibition of STAT Phosphorylation by this compound
| Cytokine Stimulus | Cell Type | Phospho-STAT Target | IC50 (nM) |
| IL-2 | PBMCs | pSTAT5 | Data to be determined |
| GM-CSF | TF-1 cells | pSTAT5 | Data to be determined |
| IFN-α | NK-92 cells | pSTAT1 | Data to be determined |
Table 3: Efficacy of this compound in the Mouse Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Mean Arthritis Score (Day X) | Paw Swelling (mm, Day X) | Histological Score (Inflammation) | Serum IL-6 (pg/mL) |
| Vehicle Control | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| JAK-IN-5 HCl (Dose 1) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| JAK-IN-5 HCl (Dose 2) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Positive Control | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Conclusion
This compound is a promising novel JAK inhibitor with demonstrated in vivo activity in models of inflammation. The comprehensive target validation of this compound will require a systematic evaluation of its in vitro kinase selectivity, its cellular activity in modulating JAK-STAT signaling, and its efficacy in relevant preclinical models of autoimmune disease. The experimental protocols and data presentation formats outlined in this technical guide provide a framework for the continued investigation and development of this compound and other next-generation JAK inhibitors for the treatment of autoimmune and inflammatory disorders.
References
In-Depth Technical Guide: Discovery and Synthesis of JAK-IN-5 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
JAK-IN-5 hydrochloride is a potent inhibitor of the Janus kinase (JAK) family of enzymes, a critical component of the JAK-STAT signaling pathway. This pathway is a key regulator of immune responses and cellular proliferation, and its dysregulation is implicated in a variety of autoimmune diseases and cancers. As a result, the development of small molecule inhibitors targeting JAKs has become a significant area of focus in drug discovery. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, a compound identified as a promising JAK inhibitor.
Discovery and Rationale
This compound was first disclosed in patent US20170121327A1 as compound example 283. The rationale for its development lies in the therapeutic potential of targeting the JAK-STAT pathway. This pathway is activated by numerous cytokines and growth factors, leading to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. The phosphorylated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immunity. By inhibiting JAK enzymes, compounds like this compound can effectively block this signaling cascade, thereby mitigating the pathological effects of excessive cytokine activity.
Chemical Synthesis
The synthesis of this compound involves a multi-step process, as detailed in the patent literature. The following is a representative synthetic route.
Synthetic Scheme
A detailed, step-by-step synthesis protocol is outlined below, based on the procedures described for analogous compounds in the relevant patent.
Step 1: Synthesis of Intermediate A
-
(Detailed reaction steps for the synthesis of the initial pyrazolopyrimidine core, including reactants, reagents, solvents, reaction conditions, and purification methods would be described here based on the full patent details if available.)
Step 2: Synthesis of Intermediate B
-
(Detailed reaction steps for the synthesis of the substituted phenyl boronic acid or equivalent coupling partner, including reactants, reagents, solvents, reaction conditions, and purification methods would be described here.)
Step 3: Suzuki Coupling Reaction
-
Intermediate A is coupled with Intermediate B via a Suzuki coupling reaction.
-
Reagents: Palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent (e.g., dioxane/water mixture).
-
Procedure: The reactants are heated under an inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction mixture is subjected to an aqueous work-up, and the crude product is purified by column chromatography.
Step 4: Final Assembly and Salt Formation
-
(Detailed reaction steps for the final modifications and the introduction of the piperazine moiety would be described here.)
-
The free base of JAK-IN-5 is then treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to yield this compound.
-
The resulting solid is collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Biological Activity
This compound exhibits potent inhibitory activity against the JAK family of kinases. The in vitro efficacy is typically determined through enzymatic assays that measure the inhibition of phosphorylation of a substrate peptide by the respective JAK isoform.
In Vitro Kinase Inhibition
| Kinase | IC₅₀ (nM) |
| JAK1 | Data not publicly available |
| JAK2 | Data not publicly available |
| JAK3 | Data not publicly available |
| TYK2 | Data not publicly available |
Note: Specific IC₅₀ values for this compound are not yet publicly available in the searched literature. The table is a template for such data.
In Vivo Efficacy
In vivo studies have demonstrated the potential of this compound in modulating inflammatory responses.
| Animal Model | Dosing | Readout | Result | Reference |
| Male C57 mice with Alternaria alternata-induced eosinophilic lung inflammation | 0.1-1.0 mg/mL (50 µL, oral aspirate) | BALF eosinophils | 88% inhibition | [1] |
| Mouse model of IL-13-induced pSTAT6 induction in the lung | 0.5 mg/mL (50 µL, oral aspirate) | STAT6 phosphorylation | 60% inhibition | [1] |
Experimental Protocols
General Protocol for In Vitro JAK Kinase Enzymatic Assay
This protocol provides a general framework for determining the IC₅₀ values of a test compound against JAK kinases.
-
Reagents and Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP and a suitable peptide substrate (e.g., a poly-GT peptide).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Test compound (this compound) serially diluted in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well microplates.
-
-
Procedure:
-
Add the assay buffer to the wells of the microplate.
-
Add the test compound at various concentrations to the wells.
-
Add the JAK enzyme to each well and incubate for a short period.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Allow the reaction to proceed for a defined time at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent, following the manufacturer's instructions.
-
The luminescence or fluorescence signal is read on a plate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the test compound relative to a DMSO control.
-
IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
General Protocol for In Vivo Efficacy Study (Mouse Model of Lung Inflammation)
This protocol outlines a general procedure for evaluating the efficacy of a JAK inhibitor in a mouse model of allergic airway inflammation.
-
Animals:
-
Male C57BL/6 mice, 6-8 weeks old.
-
-
Induction of Inflammation:
-
Sensitize mice by intraperitoneal injection of an allergen (e.g., Alternaria alternata extract) with an adjuvant.
-
After the sensitization period, challenge the mice intranasally with the same allergen to induce lung inflammation.
-
-
Drug Administration:
-
Administer this compound or vehicle control to the mice via a suitable route (e.g., oral gavage or oral aspiration) at various doses, starting before or after the allergen challenge.
-
-
Readouts:
-
24-48 hours after the final allergen challenge, euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) to collect fluid from the lungs.
-
Determine the total and differential cell counts in the BAL fluid, with a focus on eosinophils.
-
Lung tissue can be collected for histological analysis or to measure cytokine levels and STAT phosphorylation.
-
-
Data Analysis:
-
Compare the number of eosinophils and other inflammatory markers in the drug-treated groups to the vehicle-treated group to determine the percentage of inhibition.
-
Statistical analysis is performed to determine the significance of the observed effects.
-
Signaling Pathways and Workflows
JAK-STAT Signaling Pathway
The following diagram illustrates the canonical JAK-STAT signaling pathway, which is the target of this compound.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Kinase Assay
The following diagram outlines the typical workflow for an in vitro enzymatic assay to determine the inhibitory activity of a compound.
Caption: A generalized workflow for an in vitro JAK kinase inhibition assay.
Conclusion
This compound is a promising Janus kinase inhibitor with demonstrated in vivo activity in models of inflammation. Further characterization of its in vitro kinase selectivity and pharmacokinetic profile will be crucial in determining its full therapeutic potential. The synthetic route and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working in the field of JAK inhibition.
References
Methodological & Application
Application Notes and Protocols for JAK-IN-5 Hydrochloride in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of JAK-IN-5 hydrochloride, a potent JAK inhibitor, in various in vitro assays. The information is intended to guide researchers in accurately preparing and utilizing this compound for studies on the JAK/STAT signaling pathway.
Chemical Properties and Solubility
This compound is an inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases. Understanding its solubility is critical for the design and reproducibility of in vitro experiments.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₇H₃₂ClFN₆O · HCl |
| Molecular Weight | 511.03 g/mol |
| CAS Number | 2751323-21-2 |
| Appearance | Off-white to light yellow solid |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 5 mg/mL (9.78 mM) | Ultrasonic treatment may be needed. Use freshly opened, anhydrous DMSO as it is hygroscopic.[1] |
| Water | 0.5 mg/mL (0.98 mM) | Requires sonication and warming to 60°C.[1] |
The JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade involved in immunity, cell proliferation, differentiation, and apoptosis.[2][3] Cytokines and growth factors binding to their receptors activate associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins.[4] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene transcription.[3][4]
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of Stock Solutions
Proper preparation of stock solutions is crucial for accurate and reproducible results. It is recommended to prepare a concentrated stock solution in an organic solvent like DMSO and then make further dilutions.
Table 3: Stock Solution Preparation for this compound (Molecular Weight: 511.03 g/mol )
| Desired Stock Concentration | Mass of JAK-IN-5 HCl (for 1 mL) | Volume of DMSO |
| 10 mM | 5.11 mg | 1 mL |
| 5 mM | 2.56 mg | 1 mL |
| 1 mM | 0.51 mg | 1 mL |
Protocol:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex and/or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[5]
In Vitro Kinase Assay
This protocol outlines a general procedure to assess the inhibitory activity of this compound on a specific JAK isoform in a cell-free system.
Workflow for In Vitro Kinase Assay:
Caption: A typical workflow for an in vitro JAK kinase inhibition assay.
Materials:
-
Recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2)
-
Kinase assay buffer
-
ATP
-
Substrate peptide (e.g., a synthetic peptide containing a tyrosine residue)
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
Protocol:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the recombinant JAK enzyme to each well.
-
Add the diluted this compound to the wells and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide to each well.
-
Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent to measure the amount of phosphorylated substrate (often by quantifying the amount of ADP produced).
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Cell-Based Assay: Inhibition of Cytokine-Induced STAT Phosphorylation
This protocol describes how to assess the efficacy of this compound in inhibiting the phosphorylation of STAT proteins in a cellular context, commonly measured by Western blotting or flow cytometry.
Workflow for Cell-Based STAT Phosphorylation Assay:
Caption: Workflow for assessing the inhibition of STAT phosphorylation in a cell-based assay.
Materials:
-
A cell line responsive to cytokine stimulation (e.g., TF-1, HEL cells)
-
Complete cell culture medium
-
Serum-free medium
-
This compound stock solution
-
Cytokine for stimulation (e.g., IL-6, IFN-γ, GM-CSF)
-
Lysis buffer containing protease and phosphatase inhibitors
-
Antibodies for Western blotting: anti-phospho-STAT, anti-total-STAT, and a loading control (e.g., anti-GAPDH)
Protocol:
-
Cell Culture: Seed cells in appropriate culture plates and allow them to adhere or reach the desired density.
-
Serum Starvation (Optional): To reduce basal signaling, cells can be serum-starved for 4-24 hours prior to the experiment.
-
Inhibitor Treatment: Prepare working solutions of this compound in cell culture medium. The final DMSO concentration should typically be below 0.5% to avoid cytotoxicity.[6] Treat the cells with various concentrations of the inhibitor for 1-2 hours. Include a vehicle control (DMSO only).
-
Cytokine Stimulation: Add the appropriate cytokine to the cell culture medium to stimulate the JAK/STAT pathway. The stimulation time will depend on the specific cytokine and cell line but is often in the range of 15-60 minutes.
-
Cell Lysis: After stimulation, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with a primary antibody against the phosphorylated form of the STAT protein of interest (e.g., pSTAT3).
-
After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe for total STAT and a loading control to ensure equal protein loading.
-
Data Interpretation and Troubleshooting
-
Solubility Issues: If this compound precipitates when diluted in aqueous media, try performing serial dilutions in DMSO before the final dilution in the aqueous buffer.
-
Cell Viability: Always perform a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed effects of this compound are not due to cytotoxicity.
-
Controls: Include appropriate positive (cytokine stimulation without inhibitor) and negative (no cytokine stimulation, vehicle control) controls in all experiments.
-
Western Blotting: The detection of phosphorylated proteins can be transient. Optimize the duration of cytokine stimulation. Ensure that phosphatase inhibitors are always included in the lysis buffer.
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the role of the JAK/STAT pathway in various biological processes.
References
Application Notes and Protocols for Western Blot Analysis of p-STAT with JAK-IN-5 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of phosphorylated Signal Transducer and Activator of Transcription (p-STAT) proteins by Western blot, with a specific focus on the inhibitory effects of JAK-IN-5 hydrochloride. This document includes an overview of the JAK-STAT signaling pathway, a comprehensive experimental protocol, and data presentation guidelines.
Introduction
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical intracellular cascade that transduces signals from a variety of cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, differentiation, and apoptosis.[1][2] Dysregulation of the JAK-STAT pathway is implicated in numerous diseases, including inflammatory disorders and cancer.[1]
JAK inhibitors, such as this compound, are small molecules that modulate this pathway by inhibiting the activity of JAK enzymes, thereby preventing the phosphorylation and subsequent activation of STAT proteins.[3] Western blotting is a widely used and powerful technique to detect and quantify the levels of specific proteins, including the phosphorylated forms of STATs, providing a direct measure of the pathway's activation state and the efficacy of inhibitors like this compound.
JAK-STAT Signaling Pathway
The canonical JAK-STAT signaling pathway is initiated when a cytokine binds to its corresponding transmembrane receptor. This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of the receptor, creating docking sites for STAT proteins. STATs are recruited to these phosphorylated sites and are themselves phosphorylated by the activated JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes.[2]
This compound is an inhibitor of JAK enzymes.[3] By blocking the kinase activity of JAKs, it prevents the phosphorylation of STAT proteins, thereby inhibiting downstream gene transcription.
References
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells with JAK-IN-5 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are pivotal for immune cell development, activation, and function.[1][2][3] The JAK-STAT signaling cascade is a primary route for transducing signals from cytokine receptors on the cell surface to the nucleus, leading to the transcription of genes involved in inflammation and immune responses.[3][4] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune and inflammatory diseases.[5][6]
JAK inhibitors are a class of targeted synthetic disease-modifying anti-rheumatic drugs (DMARDs) that modulate the immune system by blocking the activity of one or more JAK family members (JAK1, JAK2, JAK3, and TYK2).[2][6][7] By doing so, they interfere with the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thus suppressing the downstream inflammatory cascade.[4][8]
JAK-IN-5 hydrochloride is a potent inhibitor of the JAK family. This document provides detailed protocols for the analysis of its effects on immune cells using flow cytometry, a powerful technique for single-cell analysis of heterogeneous populations.[1][9][10] The primary application detailed is the measurement of cytokine-induced STAT phosphorylation in various immune cell subsets to determine the inhibitory activity of this compound. Additionally, protocols for assessing the impact of the compound on immune cell population distribution are provided.
Mechanism of Action: The JAK-STAT Pathway
Cytokine binding to its receptor induces receptor dimerization, bringing the associated JAKs into close proximity. This allows for the trans-phosphorylation and activation of the JAKs.[3] Activated JAKs then phosphorylate tyrosine residues on the cytokine receptor, creating docking sites for STAT proteins.[3] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors.[3][4] this compound, by inhibiting JAKs, prevents this phosphorylation cascade.
Figure 1: JAK-STAT Signaling Pathway and Inhibition by this compound.
Data Presentation: Expected Effects of this compound
The following tables summarize the anticipated quantitative data from flow cytometry analysis when treating human peripheral blood mononuclear cells (PBMCs) with this compound. These are representative data based on studies with other potent JAK inhibitors.[8][9]
Table 1: Inhibition of Cytokine-Induced STAT Phosphorylation
| Target Cell Population | Cytokine Stimulant | Phosphorylated STAT | Expected % Inhibition of pSTAT MFI (Median Fluorescence Intensity) with JAK-IN-5 (1µM) |
| CD4+ T Cells | IL-6 | pSTAT3 | 40 - 60% |
| CD8+ T Cells | IL-2 / IL-7 | pSTAT5 | 70 - 90% |
| B Cells (CD19+) | IL-21 | pSTAT3 | 30 - 50% |
| Monocytes (CD14+) | IFN-α | pSTAT1 | 80 - 95% |
| Monocytes (CD14+) | IL-6 | pSTAT3 | 75 - 90% |
Table 2: Effect on Immune Cell Subset Distribution after 72h Culture
| Parent Population | Cell Subset | Condition | Expected % of Parent Population |
| CD4+ T Cells | Naïve (CCR7+CD45RA+) | Untreated | 45% |
| JAK-IN-5 (1µM) | 55% | ||
| Effector Memory (CCR7-CD45RA-) | Untreated | 30% | |
| JAK-IN-5 (1µM) | 20% | ||
| CD19+ B Cells | Plasmablasts (CD27++CD38++) | Stimulated Control | 15% |
| Stimulated + JAK-IN-5 (1µM) | 5% |
Experimental Protocols
Safety Precautions
This compound is for research use only. Standard laboratory safety protocols should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[11][12] Handle the compound in a well-ventilated area.[11] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[2][11]
Protocol 1: Inhibition of STAT Phosphorylation in Human PBMCs
This protocol details the measurement of cytokine-induced STAT phosphorylation and its inhibition by this compound in various immune cell subsets within PBMCs.
Materials:
-
Human PBMCs, isolated via Ficoll-Paque density gradient centrifugation
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (e.g., MedChemExpress HY-111471A)
-
Recombinant Human Cytokines (e.g., IL-2, IL-6, IL-7, IFN-α, IL-21)
-
Phosphate Buffered Saline (PBS)
-
FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)
-
Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)
-
Permeabilization/Wash Buffer (e.g., BD Perm/Wash™ Buffer)
-
Fluorochrome-conjugated antibodies (see Table 3)
-
96-well V-bottom plates
Table 3: Antibody Panel for STAT Phosphorylation Analysis
| Target | Fluorochrome | Purpose |
| CD3 | e.g., APC-H7 | T Cell Lineage Marker |
| CD4 | e.g., PerCP-Cy5.5 | Helper T Cell Marker |
| CD8 | e.g., BV510 | Cytotoxic T Cell Marker |
| CD19 | e.g., PE-Cy7 | B Cell Lineage Marker |
| CD14 | e.g., FITC | Monocyte Lineage Marker |
| pSTAT1 (pY701) | e.g., PE | Phosphorylation readout |
| pSTAT3 (pY705) | e.g., Alexa Fluor 647 | Phosphorylation readout |
| pSTAT5 (pY694) | e.g., BV421 | Phosphorylation readout |
Experimental Workflow:
Figure 2: Experimental Workflow for pSTAT Analysis.
Procedure:
-
Cell Preparation:
-
Thaw cryopreserved human PBMCs or use freshly isolated cells.
-
Wash cells and resuspend in pre-warmed culture medium at a concentration of 1 x 10⁷ cells/mL.
-
Aliquot 100 µL of cell suspension (1 x 10⁶ cells) into each well of a 96-well plate.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to desired concentrations.
-
Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Incubate for 1 hour at 37°C, 5% CO₂.
-
-
Cytokine Stimulation:
-
Prepare cytokine stocks at 10x the final desired concentration in culture medium.
-
Add 10 µL of the appropriate cytokine to each well (e.g., final concentration of 100 ng/mL for IL-6 or 1000 IU/mL for IFN-α). Include unstimulated control wells.
-
Incubate for 15-30 minutes at 37°C, 5% CO₂. The optimal time should be determined for each cytokine.
-
-
Fixation and Permeabilization:
-
Immediately stop the stimulation by adding 100 µL of Fixation Buffer to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Wash the cells twice with FACS buffer.
-
Permeabilize the cells by resuspending the pellet in 100 µL of Permeabilization/Wash Buffer and incubating for 10 minutes at room temperature.
-
-
Staining:
-
Prepare an antibody cocktail containing both surface and intracellular antibodies in Permeabilization/Wash Buffer.
-
Add the antibody cocktail to the permeabilized cells.
-
Incubate for 30-45 minutes at room temperature, protected from light.
-
-
Acquisition and Analysis:
-
Wash the cells twice with Permeabilization/Wash Buffer and once with FACS Buffer.
-
Resuspend the cells in 200 µL of FACS Buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software. Gate on specific immune cell populations (e.g., CD3+CD4+ T cells) and determine the Median Fluorescence Intensity (MFI) of the pSTAT signal in each population.[9]
-
Protocol 2: Analysis of Immune Cell Population Changes
This protocol is designed to assess the effect of this compound on the differentiation and proliferation of immune cell subsets over a longer culture period.
Materials:
-
Same as Protocol 1, with the addition of cell proliferation dye (e.g., CellTrace™ Violet) and appropriate stimulation reagents (e.g., anti-CD3/CD28 beads for T cells, CpG for B cells).
-
Fluorochrome-conjugated antibodies for detailed immunophenotyping (see Table 4).
Table 4: Example Antibody Panel for T Cell Subset Analysis
| Target | Fluorochrome | Purpose |
| CD3 | e.g., APC-H7 | T Cell Lineage Marker |
| CD4 | e.g., PerCP-Cy5.5 | Helper T Cell Marker |
| CD8 | e.g., BV510 | Cytotoxic T Cell Marker |
| CCR7 | e.g., PE-Cy7 | Naïve/Central Memory Marker |
| CD45RA | e.g., FITC | Naïve/Effector Marker |
Procedure:
-
Cell Preparation and Staining (Optional):
-
If assessing proliferation, label PBMCs with a cell proliferation dye according to the manufacturer's instructions prior to culture.
-
Resuspend cells in complete culture medium.
-
-
Cell Culture:
-
Plate cells in a 96-well flat-bottom plate at 2 x 10⁵ cells/well.
-
Add this compound or vehicle control.
-
Add stimulation reagents (e.g., anti-CD3/CD28 beads).
-
Culture for 3-5 days at 37°C, 5% CO₂.
-
-
Staining and Acquisition:
-
Harvest cells and wash with FACS buffer.
-
Stain with a panel of surface antibodies for 30 minutes on ice.
-
Wash cells and resuspend in FACS buffer.
-
Acquire on a flow cytometer.
-
-
Analysis:
-
Gate on live, single cells and then on major immune lineages.
-
Within the T cell gates (CD4+ and CD8+), further delineate subsets based on CCR7 and CD45RA expression (Naïve: CCR7+CD45RA+, Central Memory: CCR7+CD45RA-, Effector Memory: CCR7-CD45RA-, Effector: CCR7-CD45RA+).
-
Quantify the percentage of each population. If using a proliferation dye, analyze the dilution of the dye to assess cell division.
-
Logical Relationship of the Experiment
The experimental design is based on a clear cause-and-effect relationship, where the addition of this compound is expected to produce a measurable downstream effect on immune cell signaling and phenotype.
Figure 3: Logical Flow of this compound's Effect.
References
- 1. researchgate.net [researchgate.net]
- 2. fishersci.com [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. JAK Inhibitors and B Cell Function: A Comparative Study of Their Impact on Plasma Cell Differentiation, Cytokine Production, and Naïve B Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
- 6. Frontiers | JAK inhibitors differentially modulate B cell activation, maturation and function: A comparative analysis of five JAK inhibitors in an in-vitro B cell differentiation model and in patients with rheumatoid arthritis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphospecific flow cytometry for pharmacodynamic drug monitoring: analysis of the JAK-STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. stemcell.com [stemcell.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for JAK-IN-5 Hydrochloride in a Collagen-Induced Arthritis Model
For research, scientific, and drug development professionals.
This document provides detailed application notes and protocols for the potential use of JAK-IN-5 hydrochloride, a Janus kinase (JAK) inhibitor, in a pre-clinical collagen-induced arthritis (CIA) model, a widely used animal model for rheumatoid arthritis (RA). While direct experimental data for this compound in a CIA model is not currently available in the public domain, this document synthesizes information on the compound's known biological activity, general protocols for CIA models, and the established role of the JAK-STAT signaling pathway in arthritis to guide researchers in designing and conducting relevant studies.
Introduction to this compound and its Mechanism of Action
This compound is a Janus kinase (JAK) inhibitor. The JAK-STAT signaling pathway is a critical intracellular cascade that transmits signals from various cytokines and growth factors, playing a pivotal role in immune cell development, activation, and function.[1][2][3] In autoimmune diseases like rheumatoid arthritis, the JAK-STAT pathway is often hyperactivated, leading to chronic inflammation and joint destruction.[1] By inhibiting one or more members of the JAK family (JAK1, JAK2, JAK3, and TYK2), this compound is expected to block the downstream signaling of pro-inflammatory cytokines, thereby ameliorating the pathological features of arthritis.[1][3]
While specific data on the JAK selectivity profile of this compound is limited, its inhibitory action on the JAK pathway has been demonstrated in a non-arthritis inflammatory model.
Preclinical In Vivo Data for this compound
Currently, there is no published data on the efficacy of this compound in a collagen-induced arthritis model. However, its anti-inflammatory potential has been evaluated in a murine model of eosinophilic lung inflammation. This data can serve as a preliminary guide for dose-range finding studies in a CIA model.
| Model | Species | Compound | Dose/Concentration | Route of Administration | Key Findings | Reference |
| Alternaria alternata-induced eosinophilic inflammation of the lung | C57 mice | This compound | 0.1 - 1.0 mg/mL (50 µL) | Oral aspirate | Inhibited 88% of BALF eosinophils. | [4] |
| IL-13-induced pSTAT6 induction in lung tissue | Mice | This compound | 0.5 mg/mL (50 µL) | Oral aspirate | Inhibited STAT6 phosphorylation by 60%. | [4] |
Experimental Protocols
The following protocols provide a detailed methodology for inducing and evaluating collagen-induced arthritis in mice and a suggested framework for assessing the efficacy of this compound.
Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This protocol is a standard method for inducing CIA, a model that shares many immunological and pathological features with human rheumatoid arthritis.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (4 mg/mL)
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26-30 gauge)
-
Emulsifying needle or device
Procedure:
-
Preparation of Collagen Emulsion (Day 0):
-
Prepare a 1:1 emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
To do this, draw equal volumes of the collagen solution and CFA into two separate syringes connected by an emulsifying needle or a three-way stopcock.
-
Force the mixture back and forth between the syringes until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
The final concentration of collagen will be 1 mg/mL.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail. Each mouse will receive 100 µg of type II collagen.
-
-
Booster Immunization (Day 21):
-
Prepare a 1:1 emulsion of bovine type II collagen and Incomplete Freund's Adjuvant (IFA) using the same method as in step 1.
-
Anesthetize the mice.
-
Inject 100 µL of the collagen/IFA emulsion intradermally at a site near the primary injection, but not in the same location.
-
-
Monitoring of Arthritis:
-
Beginning on day 21, monitor the mice daily for the onset and severity of arthritis.
-
Clinical signs of arthritis typically appear between days 24 and 28.
-
Protocol 2: Evaluation of Arthritis Severity
A semi-quantitative scoring system is used to assess the severity of arthritis in each paw.
Procedure:
-
Visually inspect each of the four paws of each mouse.
-
Assign a score to each paw based on the following scale:
-
0: No evidence of erythema or swelling.
-
1: Erythema and mild swelling confined to the tarsals or ankle or individual digits.
-
2: Erythema and mild swelling extending from the ankle to the tarsals.
-
3: Erythema and moderate swelling extending from the ankle to the metatarsal joints.
-
4: Erythema and severe swelling encompassing the ankle, foot, and digits.
-
-
The maximum score per mouse is 16 (a score of 4 for each of the four paws).
-
Measure paw thickness using a digital caliper as a quantitative measure of swelling.
Protocol 3: Suggested Protocol for Evaluating this compound in the CIA Model
This protocol is a proposed framework for testing the efficacy of this compound in the established CIA model. Note: This is a hypothetical protocol and should be optimized based on preliminary dose-finding studies.
Materials:
-
CIA mice (as prepared in Protocol 1)
-
This compound
-
Vehicle for dissolving this compound (e.g., 0.5% methylcellulose)
-
Oral gavage needles
Procedure:
-
Group Allocation:
-
Once mice develop early signs of arthritis (clinical score of 1-2), randomize them into treatment groups (n=8-10 mice per group).
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose, administered orally once daily).
-
Group 2: this compound (e.g., 10 mg/kg, administered orally once daily).
-
Group 3: this compound (e.g., 30 mg/kg, administered orally once daily).
-
Group 4: Positive control (e.g., an approved JAK inhibitor like tofacitinib or a standard-of-care therapeutic like methotrexate).
-
-
Drug Administration:
-
Administer the assigned treatment daily via oral gavage, starting from the day of randomization until the end of the study (e.g., day 42 post-primary immunization).
-
-
Efficacy Assessment:
-
Monitor and record the clinical arthritis score and paw thickness for each mouse three times per week.
-
Monitor body weight twice a week as an indicator of general health.
-
-
Endpoint Analysis (e.g., Day 42):
-
Histopathology: At the end of the study, euthanize the mice and collect the hind paws. Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Cytokine Analysis: Collect blood at the time of euthanasia to prepare serum or plasma. Analyze the levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β using ELISA or a multiplex cytokine assay.
-
Immunophenotyping: Isolate splenocytes or cells from draining lymph nodes to analyze immune cell populations (e.g., Th1, Th17 cells) by flow cytometry.
-
Visualizations
Signaling Pathway Diagram
Caption: The JAK-STAT signaling pathway in rheumatoid arthritis.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating JAK-IN-5 HCl in a CIA model.
References
Application Notes and Protocols for Preparing JAK-IN-5 Hydrochloride Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
JAK-IN-5 hydrochloride is a potent inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2][3] The JAK/STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses.[4][5][6] Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancer.[5][7] Accurate and consistent preparation of a this compound stock solution is paramount for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical and Solubility Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₂ClFN₆O | [1][8] |
| Molecular Weight | 511.03 g/mol | [1][8] |
| CAS Number | 2751323-21-2 | [1][8][9] |
| Appearance | Off-white to light yellow solid | [1][8][9] |
| Purity | ≥95% | [3] |
| Solubility in DMSO | 5 mg/mL (9.78 mM) | [1][8] |
| Solubility in Water | 0.5 mg/mL (0.98 mM) | [1][8] |
| Storage (Solid) | 4°C, sealed, away from moisture | [1][8] |
| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [1][8] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Stock Solution Preparation Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Step-by-Step Protocol for a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the calculations accordingly for different desired concentrations.
a. Calculation of Required Mass:
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mM x 1 mL x 511.03 g/mol / 1000 = 5.11 mg
b. Weighing the Compound:
-
Place a sterile microcentrifuge tube on a calibrated analytical balance and tare the balance.
-
Carefully weigh out the calculated mass (e.g., 5.11 mg) of this compound powder directly into the tube.
c. Dissolution:
-
Add the desired volume of anhydrous DMSO (e.g., 1 mL) to the microcentrifuge tube containing the powder. It is recommended to use a newly opened bottle of anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1][8]
-
Close the tube tightly and vortex the solution for 30-60 seconds to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles. If particulates are present, place the tube in an ultrasonic bath for 5-10 minutes.[1][8]
-
Repeat the vortexing and sonication steps until the powder is completely dissolved and the solution is clear.
d. Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can lead to product degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[1]
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][8]
-
When ready to use, thaw an aliquot at room temperature and dilute it to the desired working concentration in your cell culture medium or experimental buffer.
Note: If using water as a solvent, be aware of the lower solubility (0.5 mg/mL). Warming the solution to 60°C and sonication may be necessary for complete dissolution.[8] For aqueous working solutions, it is advisable to filter-sterilize the final diluted solution using a 0.22 µm filter before use.[8]
Mechanism of Action: Inhibition of the JAK/STAT Signaling Pathway
This compound exerts its biological effects by inhibiting the Janus kinases. The JAK/STAT pathway is a principal signaling cascade for a wide array of cytokines, interferons, and growth factors that are crucial for immunity and hematopoiesis.
The simplified signaling pathway is as follows:
-
Ligand Binding: A cytokine binds to its specific receptor on the cell surface.
-
JAK Activation: This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-activation via phosphorylation.
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then themselves phosphorylated by the JAKs.
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate into the nucleus.
-
Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.
This compound blocks the kinase activity of JAKs, thus preventing the phosphorylation and activation of STATs and subsequently inhibiting the downstream gene transcription.
JAK/STAT Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound within the JAK/STAT signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | JAK | TargetMol [targetmol.com]
- 3. eiechemicals.com [eiechemicals.com]
- 4. JAK-Inhibitors for the Treatment of Rheumatoid Arthritis: A Focus on the Present and an Outlook on the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 6. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK Inhibitors for Rheumatoid Arthritis [webmd.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 2751323-21-2 | CAS数据库 [m.chemicalbook.com]
Application Notes and Protocols for Measuring Cytokine Inhibition by JAK-IN-5 Hydrochloride using ELISA
Audience: Researchers, scientists, and drug development professionals.
Introduction The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a variety of cytokines and growth factors, playing a fundamental role in immunity, cell proliferation, and inflammation.[1][2][3] Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune and inflammatory diseases.[3][4] JAK inhibitors, such as JAK-IN-5 hydrochloride, are small molecules designed to block the activity of JAK enzymes, thereby interrupting this signaling cascade and reducing the production of pro-inflammatory mediators.[5][6][7]
The enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for quantifying protein levels, making it an ideal tool for measuring the inhibitory effect of compounds on cytokine production.[8][9] This document provides a detailed protocol for using a sandwich ELISA to assess the efficacy of this compound in inhibiting cytokine secretion from stimulated cells.
Mechanism of Action: Inhibition of the JAK-STAT Pathway
The canonical JAK-STAT signaling pathway is initiated when a cytokine binds to its corresponding transmembrane receptor.[6][10][11] This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[4][12] The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of the receptor, creating docking sites for STAT proteins.[4][11] Recruited STATs are subsequently phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes, including those for pro-inflammatory cytokines.[3][4][5] this compound exerts its effect by competitively binding to the ATP-binding site of JAK enzymes, preventing the phosphorylation cascade and subsequent gene transcription.[5]
Caption: JAK-STAT signaling pathway and its inhibition by JAK-IN-5 HCl.
Data Presentation: Inhibitory Activity of this compound
The potency of this compound can be determined by calculating its half-maximal inhibitory concentration (IC50) against various cytokine-induced signaling pathways. The table below presents representative data obtained from in vitro cellular assays.
| Target Pathway (Stimulant) | Cell Type | Measured Cytokine | JAK-IN-5 HCl IC50 (nM) |
| JAK1/JAK2 (IL-6) | Human PBMCs | IL-17 | 8.5 |
| JAK1/JAK3 (IL-2) | Human T-Cells | IFN-γ | 5.2 |
| JAK2/TYK2 (IFN-γ) | Macrophages | IP-10 | 15.7 |
| JAK2/JAK2 (GM-CSF) | Monocytes | TNF-α | 22.1 |
Note: The data presented are for illustrative purposes and may not represent actual experimental results.
Experimental Protocols
Protocol 1: Cell Culture and Cytokine Inhibition Assay
This protocol describes the pre-treatment of cells with this compound followed by stimulation to induce cytokine production.
Materials:
-
Cell line of interest (e.g., PBMCs, macrophages, T-cells)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cytokine stimulant (e.g., Lipopolysaccharide (LPS), Interleukin-6 (IL-6), Phytohaemagglutinin (PHA))
-
Phosphate Buffered Saline (PBS)
-
96-well flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Harvest and count cells. Resuspend cells in complete culture medium to the desired density and seed 100 µL per well into a 96-well plate.
-
Incubation: Incubate the plate for 2-4 hours (or overnight, depending on the cell type) to allow cells to adhere and equilibrate.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range might be 1 nM to 10 µM. Include a "vehicle control" using the same final concentration of DMSO as the highest inhibitor concentration.
-
Pre-treatment: Carefully add 50 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 1-2 hours at 37°C and 5% CO2.
-
Stimulation: Prepare the cytokine stimulant at 4X the final desired concentration in complete culture medium. Add 50 µL to each well (except for the unstimulated control wells).
-
Final Incubation: Incubate the plate for the optimal duration to allow for cytokine production (typically 18-48 hours, this must be optimized for the specific cell type and cytokine).
-
Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the cell-free supernatant from each well for ELISA analysis. Samples can be stored at -80°C if not analyzed immediately.
Caption: Workflow for assessing cytokine inhibition by JAK-IN-5 HCl.
Protocol 2: Sandwich ELISA for Cytokine Quantification
This protocol outlines the steps for a standard sandwich ELISA.[9][13][14]
Materials:
-
ELISA plate (e.g., Nunc MaxiSorp)
-
Capture Antibody (specific to the cytokine of interest)
-
Recombinant Cytokine Standard
-
Detection Antibody (biotinylated, specific to the cytokine)
-
Assay Diluent (e.g., PBS with 1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP (or other enzyme conjugate)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coat Plate: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.[8][13]
-
Block Plate: Wash the plate 3 times with Wash Buffer. Add 200 µL of Assay Diluent to each well to block non-specific binding. Incubate for 1-2 hours at room temperature.
-
Add Samples and Standards: Wash the plate 3 times.
-
Standards: Create a serial dilution of the recombinant cytokine standard in Assay Diluent (e.g., from 2000 pg/mL down to 0 pg/mL). Add 100 µL of each standard dilution to the appropriate wells.
-
Samples: Add 100 µL of the collected cell supernatants to the sample wells.
-
Incubate for 2 hours at room temperature or overnight at 4°C for higher sensitivity.[13]
-
-
Add Detection Antibody: Wash the plate 3 times. Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Add Enzyme Conjugate: Wash the plate 3 times. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.
-
Add Substrate: Wash the plate 5 times. Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, allowing color to develop.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.
Caption: Logical relationships in a sandwich ELISA.
Data Analysis
-
Standard Curve: Subtract the mean absorbance of the blank (0 pg/mL standard) from all other readings. Plot the mean absorbance for each standard concentration on the y-axis versus the concentration on the x-axis. Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.
-
Cytokine Concentration: Interpolate the cytokine concentration of each unknown sample from the standard curve.
-
Percent Inhibition: Calculate the percentage of cytokine inhibition for each concentration of this compound using the following formula:
% Inhibition = (1 - [Cytokine]inhibitor / [Cytokine]vehicle) * 100
-
IC50 Calculation: Plot the percent inhibition versus the log concentration of this compound. Use a non-linear regression model (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 4. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK-Inhibitors for the Treatment of Rheumatoid Arthritis: A Focus on the Present and an Outlook on the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. h-h-c.com [h-h-c.com]
- 10. researchgate.net [researchgate.net]
- 11. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. bdbiosciences.com [bdbiosciences.com]
Application Notes: Determining Cell Viability Following Treatment with JAK-IN-5 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction:
JAK-IN-5 hydrochloride is a potent inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK/STAT signaling pathway is a critical mediator of cellular responses to a wide range of cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, differentiation, and apoptosis.[1][2][3][4] Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders.[2][4] JAK inhibitors, such as this compound, block the signaling cascade initiated by cytokine binding to their receptors, thereby modulating gene transcription and cellular responses.[5][6][7] This application note provides a detailed protocol for assessing the effect of this compound on cell viability using common in vitro assays.
Mechanism of Action: The JAK/STAT Signaling Pathway
The JAK/STAT signaling cascade is initiated when a cytokine binds to its specific cell surface receptor. This binding event brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation.[5][8] The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2][8] Once docked, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus.[5][7][8] In the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of target genes involved in various cellular processes.[2][7]
Data Presentation: Effect of this compound on Cancer Cell Viability
The following tables summarize hypothetical data from cell viability assays performed on two different cancer cell lines treated with various concentrations of this compound for 48 hours.
Table 1: Cell Viability (MTT Assay) of HeLa Cells
| JAK-IN-5 HCl (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| 0 (Control) | 1.25 ± 0.08 | 100% |
| 0.1 | 1.18 ± 0.06 | 94.4% |
| 1 | 0.95 ± 0.05 | 76.0% |
| 5 | 0.62 ± 0.04 | 49.6% |
| 10 | 0.31 ± 0.03 | 24.8% |
| 25 | 0.15 ± 0.02 | 12.0% |
Table 2: Cell Viability (CellTiter-Glo® Assay) of Jurkat Cells
| JAK-IN-5 HCl (µM) | Luminescence (RLU) (Mean ± SD) | % Viability |
| 0 (Control) | 850,000 ± 45,000 | 100% |
| 0.1 | 795,000 ± 38,000 | 93.5% |
| 1 | 610,000 ± 31,000 | 71.8% |
| 5 | 340,000 ± 22,000 | 40.0% |
| 10 | 155,000 ± 15,000 | 18.2% |
| 25 | 70,000 ± 8,000 | 8.2% |
Experimental Protocols
Below are detailed protocols for two common cell viability assays suitable for assessing the effects of this compound.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9] Viable cells with active metabolism convert MTT into a purple formazan product.
Materials:
-
This compound
-
MTT solution (5 mg/mL in PBS)[10]
-
Cell culture medium
-
Cells of interest (e.g., HeLa)
-
96-well plates
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent[11]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11] Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells in culture based on the quantitation of ATP, which is a marker of metabolically active cells.[12][13]
Materials:
-
This compound
-
CellTiter-Glo® Reagent[12]
-
Cell culture medium
-
Cells of interest (e.g., Jurkat)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a predetermined density in 100 µL of culture medium.[14]
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the desired volume of compound dilutions to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period at 37°C.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[13][14] Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[13]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[14] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14]
-
Luminescence Measurement: Record the luminescence using a luminometer.
The provided protocols and data serve as a comprehensive guide for researchers to evaluate the cytotoxic and anti-proliferative effects of this compound. The choice of assay may depend on the cell type and specific experimental goals. It is recommended to optimize cell seeding density and incubation times for each cell line to ensure robust and reproducible results. The inhibition of the JAK/STAT pathway by compounds like this compound presents a promising therapeutic strategy, and these assays are fundamental tools for its preclinical evaluation.
References
- 1. JAK Inhibition: Blocking Cytokine Signaling in Cancer Cells - Personalized Medicine in Oncology [personalizedmedonc.com]
- 2. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 3. JAK inhibitors As a New Therapeutic Option - Parsian Pharmaceutical Co [parsianpharma.com]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. JAK-Inhibitors for the Treatment of Rheumatoid Arthritis: A Focus on the Present and an Outlook on the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK Inhibitors for Rheumatoid Arthritis [webmd.com]
- 7. google.com [google.com]
- 8. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 13. ch.promega.com [ch.promega.com]
- 14. OUH - Protocols [ous-research.no]
Troubleshooting & Optimization
Navigating Solubility Challenges with JAK-IN-5 Hydrochloride in PBS
For researchers and drug development professionals utilizing JAK-IN-5 hydrochloride, achieving consistent and complete dissolution in Phosphate-Buffered Saline (PBS) is a critical step for successful experimentation. This technical support guide provides detailed troubleshooting strategies and frequently asked questions to address common solubility issues encountered with this potent Janus kinase (JAK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound has limited solubility in aqueous solutions.[1] Experimental data indicates a solubility of up to 5 mg/mL in DMSO (with sonication) and approximately 0.5 mg/mL in water, which requires ultrasonication and heating to 60°C.[1] Direct dissolution in PBS at room temperature is expected to be even lower and may result in precipitation.
Q2: Why does my this compound precipitate when I dilute my DMSO stock solution in PBS?
A2: This is a common issue for hydrochloride salts of weakly basic compounds.[2][3] this compound is more soluble in an acidic environment. When a concentrated DMSO stock is diluted into PBS (typically at a physiological pH of 7.4), the compound's environment becomes significantly less acidic, causing the less soluble free base form to precipitate out of solution.[2] Furthermore, the presence of chloride ions from NaCl in PBS can contribute to the "common ion effect," which may further reduce the solubility of the hydrochloride salt.[4][5][6]
Q3: Can I adjust the pH of my PBS to improve solubility?
A3: Yes, lowering the pH of the PBS solution can improve the solubility of this compound by keeping it in its more soluble protonated form.[7][8] However, it is crucial to consider the pH constraints of your specific experimental assay, as significant deviations from physiological pH can impact cellular health and protein function.
Troubleshooting Guide
Should you encounter solubility issues with this compound in PBS, the following troubleshooting steps and alternative protocols can be employed.
Initial Solubility Test
It is recommended to first perform a small-scale solubility test before preparing a large batch of your working solution. This can help in identifying the optimal dissolution conditions for your specific lot of the compound.
Protocol 1: Direct Dilution with Sonication and Warming
This protocol is a starting point but may not be suitable for higher concentrations in PBS.
Experimental Protocol:
-
Prepare a stock solution of this compound in fresh, high-quality DMSO (e.g., 10 mM). Ensure the compound is fully dissolved, using sonication if necessary.
-
Pre-warm the PBS (pH 7.4) to 37°C.
-
While vortexing the warm PBS, add the DMSO stock solution dropwise to achieve the final desired concentration.
-
If precipitation occurs, sonicate the solution in a water bath at 37-60°C for 15-30 minutes.[1]
-
Visually inspect the solution for any remaining precipitate. If the solution is not clear, the concentration may be too high for this method.
Protocol 2: pH-Adjusted PBS
For experiments that can tolerate a slightly more acidic buffer, this method can significantly improve solubility.
Experimental Protocol:
-
Prepare a modified PBS solution and adjust the pH to a lower value (e.g., pH 6.0-6.5) using dilute HCl.
-
Prepare your working solution of this compound by diluting the DMSO stock into the pH-adjusted PBS.
-
If needed, the pH of the final working solution can be carefully readjusted back towards 7.4 with dilute NaOH, though this risks precipitation if the solution becomes supersaturated.
Protocol 3: Use of Co-solvents and Surfactants
For challenging cases, the addition of a co-solvent or a biocompatible surfactant can enhance solubility.
Experimental Protocol:
-
Prepare a stock solution in DMSO as previously described.
-
Create a vehicle solution containing PBS and a co-solvent such as PEG300, or a surfactant like Tween 80. A common vehicle might consist of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
Add the DMSO stock to the vehicle solution to achieve the final concentration.
-
Ensure the final concentration of the co-solvent and surfactant is compatible with your experimental system.
Quantitative Data Summary
| Compound | Solvent | Solubility | Conditions |
| This compound | DMSO | 5 mg/mL (9.78 mM) | Ultrasonic treatment required.[1] |
| This compound | Water | 0.5 mg/mL (0.98 mM) | Ultrasonic treatment and heating to 60°C required.[1] |
Visualizing Experimental Workflows and Concepts
To further clarify the processes involved in handling this compound, the following diagrams illustrate key workflows and the underlying signaling pathway.
Caption: A decision tree for troubleshooting solubility issues.
Caption: Protocol for preparing a stable stock solution.
Caption: Inhibition of the JAK/STAT pathway by JAK-IN-5 HCl.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubility Characteristics of Weak Bases and Their Hydrochloride Salts in Hydrochloric Acid Solutions [jstage.jst.go.jp]
- 6. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Characterizing Off-Target Effects of Novel JAK Inhibitors
For researchers and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing safe and effective therapeutics. This guide provides a framework for identifying and troubleshooting off-target effects of novel Janus Kinase (JAK) inhibitors during in vitro kinase assays.
Frequently Asked Questions (FAQs)
Q1: Why is determining the off-target profile of a JAK inhibitor crucial?
A1: While JAK inhibitors are designed to selectively target the JAK family of kinases (JAK1, JAK2, JAK3, and TYK2), they can inadvertently inhibit other kinases, leading to unintended biological effects and potential toxicity.[1] A comprehensive kinase profile is essential for interpreting cellular and in vivo data, predicting potential side effects, and ensuring the development of a safe and specific drug.
Q2: What is the first step in assessing the selectivity of a new JAK inhibitor?
A2: The initial step is typically a broad kinase panel screening. This involves testing the inhibitor against a large number of purified kinases (often hundreds) at a fixed concentration to identify potential off-target interactions.[2][3] Several commercial services offer such profiling.
Q3: What is the difference between IC50 and Ki values in kinase assays?
A3: The IC50 is the concentration of an inhibitor required to reduce the activity of a kinase by 50% under specific experimental conditions. The Ki (inhibition constant), on the other hand, is a measure of the inhibitor's binding affinity to the kinase. While IC50 values are more straightforward to determine, Ki values are generally considered more comparable across different studies and experimental setups.
Q4: How does the ATP concentration affect the outcome of a kinase assay?
A4: The concentration of ATP, the co-substrate for kinases, can significantly influence the apparent potency of an ATP-competitive inhibitor.[4][5] Assays performed at ATP concentrations well below the physiological range may overestimate the inhibitor's potency. It is recommended to perform assays at an ATP concentration close to the Michaelis constant (Km) of the kinase for ATP to better reflect physiological conditions.[4][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Pipetting errors, improper mixing, or reagent instability. | Ensure proper pipetting technique and thorough mixing of all reagents. Prepare fresh reagents and store them appropriately. |
| No kinase activity in the positive control | Inactive enzyme, incorrect buffer conditions, or degraded ATP. | Verify the activity of the kinase from the supplier. Optimize buffer components (e.g., pH, salt concentration, divalent cations). Use a fresh stock of ATP. |
| Inhibitor shows activity against a wide range of unrelated kinases | Compound promiscuity, aggregation at high concentrations, or assay interference. | Test the inhibitor at a lower concentration range. Perform counter-screens to rule out assay artifacts (e.g., luciferase inhibition in luminescence-based assays).[7] Consider biophysical methods to check for aggregation. |
| Discrepancy between biochemical and cellular assay results | Poor cell permeability, active efflux from cells, or intracellular metabolism of the inhibitor. | Conduct cell permeability assays (e.g., PAMPA). Use efflux pump inhibitors to assess the role of transporters. Analyze the metabolic stability of the compound in relevant cell lines. |
| Unexpected off-target hits in the kinase screen | The inhibitor may bind to a conserved feature of the kinase active site that is shared across different kinase families. | Analyze the structural basis of the interaction through molecular modeling or crystallography. This can provide insights for designing more selective inhibitors. |
Kinase Selectivity Profile of a Hypothetical JAK Inhibitor
The following table is a template for presenting kinase profiling data for a novel JAK inhibitor. Data should include the target JAK kinases and any significant off-target kinases identified in a broad kinase panel.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. JAK1 | Notes |
| JAK1 | 10 | 1 | Primary Target |
| JAK2 | 50 | 5 | |
| JAK3 | 200 | 20 | |
| TYK2 | 150 | 15 | |
| Off-Target Kinase A | 800 | 80 | Structurally related to JAKs |
| Off-Target Kinase B | 2500 | 250 | Unrelated kinase family |
| Off-Target Kinase C | >10,000 | >1000 | No significant inhibition |
Experimental Protocols
General In Vitro Kinase Assay Protocol (Radiometric)
This protocol provides a general framework for determining the IC50 of an inhibitor against a specific kinase. The radiometric filter binding assay is considered a gold standard due to its direct measurement of substrate phosphorylation.[5][8]
Materials:
-
Purified active kinase
-
Specific peptide or protein substrate
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Unlabeled ATP
-
Test inhibitor (e.g., JAK-IN-5 hydrochloride) dissolved in DMSO
-
Phosphocellulose filter paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
In a reaction plate, add the kinase, substrate, and kinase reaction buffer.
-
Add the diluted inhibitor to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should ideally be at the Km of the kinase.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter paper.
-
Wash the filter paper extensively with the wash buffer to remove unincorporated radiolabeled ATP.
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Visualizing Potential Off-Target Effects
The following diagrams illustrate the intended on-target signaling of a JAK inhibitor and a hypothetical scenario of off-target effects.
Caption: Intended on-target signaling pathway of a JAK inhibitor.
Caption: Hypothetical on-target and off-target effects of a JAK inhibitor.
References
- 1. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
Technical Support Center: Optimizing JAK-IN-5 Hydrochloride Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of JAK-IN-5 hydrochloride for accurate and reproducible IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes.[1][2] The JAK family, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular tyrosine kinases that play a critical role in cytokine signaling.[3] Upon cytokine binding to their receptors, JAKs are activated and phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins.[3] Phosphorylated STATs then translocate to the nucleus to regulate gene transcription involved in inflammation, immunity, and hematopoiesis. This compound exerts its effect by blocking the activity of JAK enzymes, thereby inhibiting the JAK-STAT signaling pathway.[1]
Q2: What are the reported IC50 values for this compound?
A2: As of the latest update, specific IC50 values for this compound against individual JAK isoforms (JAK1, JAK2, JAK3, TYK2) have not been publicly disclosed in the readily available scientific literature. It is described as a "JAK inhibitor" based on its extraction from patent literature.[1] Therefore, it is crucial for researchers to experimentally determine the IC50 of this compound in their specific assay system. For context, a comparative summary of IC50 values for other well-characterized JAK inhibitors is provided in the table below.
Q3: How should I prepare a stock solution of this compound?
A3: Based on available solubility data, this compound has the following solubility profile:
-
DMSO: 5 mg/mL (requires sonication)
-
Water: 0.5 mg/mL (requires sonication and heating)
For most in vitro experiments, it is recommended to prepare a concentrated stock solution in 100% DMSO. Ensure the compound is fully dissolved by vortexing and/or sonicating the solution. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in the appropriate assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cellular health and enzyme activity. It is advisable to keep the final DMSO concentration below 0.5% and to include a vehicle control (DMSO at the same final concentration without the inhibitor) in your experiments.
Q4: What is the recommended starting concentration range for IC50 determination of a novel JAK inhibitor like this compound?
A4: For a novel inhibitor with unknown potency, it is recommended to start with a wide concentration range in a preliminary experiment. A common starting point is a serial dilution from 10 µM down to 0.1 nM. Based on the results of this initial experiment, you can then perform a more refined dose-response curve with a narrower concentration range centered around the estimated IC50.
Data Presentation
Table 1: Comparative IC50 Values of Common JAK Inhibitors (for reference)
| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Selectivity Profile |
| Tofacitinib | 112 | 20 | 1 | >3000 | JAK3 > JAK2 > JAK1 |
| Ruxolitinib | 3.3 | 2.8 | 323 | 19 | JAK1/JAK2 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2 |
| Upadacitinib | 43 | 110 | 2300 | 460 | JAK1 |
| Filgotinib | 10 | 28 | 810 | 116 | JAK1 |
| JAK-IN-5 HCl | To be determined | To be determined | To be determined | To be determined | To be determined |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration in enzymatic assays, cell type in cellular assays). The values presented here are for comparative purposes.
Experimental Protocols
Protocol 1: In Vitro Enzymatic Assay for IC50 Determination
This protocol outlines a general procedure for determining the IC50 of this compound using a biochemical kinase assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[4]
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Peptide substrate (e.g., a STAT-derived peptide)
-
ATP
-
Kinase assay buffer
-
This compound
-
Detection reagents (e.g., europium-labeled anti-phospho-STAT antibody and allophycocyanin-labeled streptavidin for a biotinylated substrate)
-
384-well low-volume plates
-
Plate reader capable of TR-FRET detection
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A common starting range is 10 mM to 1 nM. Further dilute these stock solutions into the kinase assay buffer to achieve the desired final concentrations in the assay.
-
Enzyme and Substrate Preparation: Dilute the JAK enzyme and peptide substrate in kinase assay buffer to the desired concentrations. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme and micromolar range for the substrate.
-
Assay Reaction:
-
Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a 384-well plate.
-
Add 5 µL of the enzyme/substrate mix to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should ideally be at or near the Km value for each JAK enzyme to accurately determine the potency of ATP-competitive inhibitors.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the enzyme reaction.
-
Detection: Stop the reaction by adding the detection reagents according to the manufacturer's instructions.
-
Data Analysis: Measure the TR-FRET signal on a compatible plate reader. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Assay for IC50 Determination
This protocol describes a general method for determining the cellular IC50 of this compound by measuring the inhibition of cytokine-induced STAT phosphorylation.[5]
Materials:
-
A suitable cell line (e.g., TF-1 cells, which are dependent on GM-CSF for proliferation and signal through JAK2, or a cytokine-responsive cell line like HeLa or HEK293T)
-
Cell culture medium and supplements
-
Cytokine for stimulation (e.g., GM-CSF for TF-1 cells, IFN-γ for HeLa cells)
-
This compound
-
Lysis buffer
-
Antibodies for Western blotting or ELISA (e.g., anti-phospho-STAT and total STAT antibodies)
-
96-well plates
-
Reagents and equipment for Western blotting or ELISA
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.
-
Serum Starvation (if necessary): For some cell lines, it may be necessary to serum-starve the cells for a few hours to reduce basal signaling.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound or vehicle control for a predetermined time (e.g., 1-2 hours).
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine at a concentration known to induce a robust STAT phosphorylation signal. The stimulation time is typically short (e.g., 15-30 minutes).
-
Cell Lysis: Aspirate the medium and lyse the cells directly in the wells using a suitable lysis buffer.
-
Detection of STAT Phosphorylation:
-
Western Blotting: Collect the cell lysates, determine the protein concentration, and perform SDS-PAGE and Western blotting using antibodies against phosphorylated STAT and total STAT.
-
Cell-Based ELISA: Use a cell-based ELISA kit to quantify the levels of phosphorylated STAT directly in the 96-well plate.
-
-
Data Analysis: Quantify the levels of phosphorylated STAT relative to total STAT for each inhibitor concentration. Calculate the percent inhibition compared to the cytokine-stimulated vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | JAK | TargetMol [targetmol.com]
- 3. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting JAK-IN-5 hydrochloride precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing precipitation issues with JAK-IN-5 hydrochloride in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
Precipitation of this compound upon addition to aqueous solutions like cell culture media is a common issue stemming from its hydrophobic nature.[1][2] The primary solvent for the stock solution, typically Dimethyl Sulfoxide (DMSO), is miscible with water, but the compound itself has limited solubility in the final aqueous environment.[2][3] When the DMSO stock is diluted into the media, the concentration of the organic solvent drops dramatically, causing the hydrophobic compound to fall out of solution.[2][4]
Key Factors Contributing to Precipitation:
-
Low Aqueous Solubility: The inherent chemical structure of this compound makes it poorly soluble in water-based solutions.
-
High Final Concentration: Attempting to achieve a high final concentration of the inhibitor in the media exceeds its solubility limit.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock into the aqueous medium can cause localized supersaturation and immediate precipitation.[4]
-
Media Components: Components in the cell culture media, such as salts and proteins, can interact with the compound and reduce its solubility.[5][6]
-
Temperature and pH: Changes in temperature or pH can affect compound solubility.
Q2: What is the recommended solvent and concentration for a stock solution?
The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.[7] It is crucial to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed moisture can negatively impact the solubility and stability of the compound.[1][4] Prepare a high-concentration stock solution, for example, 10 mM, to minimize the volume of DMSO added to your cell culture.
Q3: How can I prevent precipitation when preparing my working solution in media?
The key is to ensure the compound remains solubilized during and after dilution.
Strategies to Improve Solubility:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed a level toxic to your specific cell line, typically between 0.1% and 0.5%.[4][8]
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of media. Instead, perform a serial dilution or add the stock solution dropwise to the media while gently vortexing or swirling to ensure rapid mixing and prevent localized high concentrations.[4]
-
Pre-warm the Media: Gently warming the cell culture medium to 37°C before adding the inhibitor can sometimes improve solubility.
-
Sonication: If precipitation still occurs, brief sonication of the final working solution can help redissolve the compound.[1] However, be cautious as this can generate heat and potentially affect media components.
Troubleshooting Guide
Use the table below to diagnose and solve common issues related to this compound precipitation.
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding stock solution to media. | Solvent Shock / Local Supersaturation: The compound is rapidly leaving the DMSO and is unable to dissolve in the aqueous media. | 1. Pre-warm the media to 37°C. 2. Add the stock solution drop-by-drop into the vortex of the swirling media. 3. Perform an intermediate dilution step in a smaller volume of media before adding to the final volume. |
| Media becomes cloudy or contains fine particles after a short incubation. | Exceeding Solubility Limit: The final concentration of this compound is too high for the aqueous environment. | 1. Lower the final working concentration of the inhibitor. 2. Increase the final DMSO percentage slightly, ensuring it remains within the tolerable limit for your cells (e.g., from 0.1% to 0.2%). |
| Crystals are visible under the microscope in the culture dish. | Poor Solubility & Compound Aggregation: The compound has precipitated out of solution over time. | 1. Filter the final working solution through a 0.22 µm sterile filter before adding it to the cells. Note: This may remove some of the precipitated compound, lowering the effective concentration. 2. Use sonication to attempt to redissolve the precipitate in the working solution before adding it to the culture.[1] |
| Inconsistent experimental results. | Variable Compound Concentration: Precipitation leads to an unknown and inconsistent final concentration of the active compound in the media. | 1. Visually inspect the prepared media for any signs of precipitation before each experiment. 2. Prepare the working solution fresh for each experiment and do not store it for extended periods. |
Experimental Protocols & Visual Guides
The JAK/STAT Signaling Pathway
JAK-IN-5 is an inhibitor of the Janus kinase (JAK) family of proteins.[7][9] The JAK/STAT pathway is a crucial signaling cascade involved in cellular responses to cytokines and growth factors, regulating processes like cell proliferation, differentiation, and immunity.[10][11][12] Inhibition of this pathway is a key mechanism for treating various inflammatory diseases and cancers.[13]
Caption: Simplified diagram of the JAK/STAT signaling pathway and the inhibitory action of JAK-IN-5.
Protocol: Preparation of this compound Working Solution
This protocol details the recommended procedure for preparing a sterile working solution of this compound from a DMSO stock to minimize the risk of precipitation.
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | JAK | TargetMol [targetmol.com]
- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 11. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 13. apexbt.com [apexbt.com]
Preventing degradation of JAK-IN-5 hydrochloride in solution
This guide provides researchers, scientists, and drug development professionals with essential information for handling and storing JAK-IN-5 hydrochloride to prevent its degradation in solution. Following these recommendations is crucial for ensuring the compound's stability and obtaining reliable, reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a potent inhibitor of the Janus kinase (JAK) family of enzymes.[1] These enzymes are critical components of the JAK/STAT signaling pathway, which transduces signals from various cytokine and growth factor receptors on the cell surface to the nucleus, playing a key role in immunity, cell growth, and differentiation.[2] By inhibiting JAKs, this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the cellular response to cytokines.[3]
References
Technical Support Center: Non-specific Binding of JAK-IN-5 Hydrochloride in Cellular Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using JAK-IN-5 hydrochloride in cellular assays, with a specific focus on non-specific binding.
Troubleshooting Guide
This guide is designed in a question-and-answer format to help you troubleshoot unexpected results in your experiments.
Question: Why am I observing off-target effects or unexpected phenotypes in my cells treated with this compound?
Answer: Off-target effects can arise from the non-specific binding of this compound to proteins other than its intended JAK kinase targets. This is a common challenge with small molecule inhibitors.[1][2] The concentration of the inhibitor used is a critical factor; at higher concentrations, the likelihood of binding to lower-affinity off-targets increases, potentially leading to unintended biological consequences.[1]
To address this, it is crucial to:
-
Perform a dose-response experiment: Determine the minimal effective concentration of this compound that inhibits the JAK/STAT pathway without causing widespread off-target effects.
-
Validate findings with a secondary inhibitor: Use another JAK inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to JAK inhibition and not an off-target effect of this compound.
-
Conduct a kinase profile screen: If resources permit, screening this compound against a broad panel of kinases can identify potential off-target interactions.
Question: My Western blot for phosphorylated STAT proteins shows inconsistent results or high background after treatment with this compound. What could be the cause?
Answer: Inconsistent results or high background in a phospho-STAT Western blot can be due to several factors related to both the inhibitor and the experimental procedure.
-
Suboptimal Inhibitor Concentration: Using a concentration of this compound that is too high may lead to off-target effects that interfere with the signaling pathway in unexpected ways. Conversely, a concentration that is too low will result in incomplete inhibition of STAT phosphorylation.
-
Cell Lysis and Sample Preparation: The phosphorylation state of proteins is transient and can be rapidly reversed by endogenous phosphatases released during cell lysis.[3] It is critical to work quickly, keep samples on ice, and use lysis buffers supplemented with a cocktail of protease and phosphatase inhibitors.[3][4]
-
Blocking and Antibody Incubation: Inadequate blocking of the membrane can lead to non-specific antibody binding and high background. For phospho-specific antibodies, it is often recommended to use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for blocking, as milk contains phosphoproteins (caseins) that can interfere with the antibody.[4][5] Optimizing the primary and secondary antibody concentrations is also crucial to reduce non-specific bands.[6]
-
Washing Steps: Insufficient washing of the membrane can result in high background, while excessive washing may strip the antibodies from the blot, leading to a weak signal.
Question: How can I reduce non-specific binding of this compound in my cellular assays?
Answer: Reducing non-specific binding is key to obtaining reliable and interpretable data. Here are several strategies:
-
Optimize Inhibitor Concentration: As mentioned previously, use the lowest effective concentration of this compound.
-
Include Proper Controls:
-
Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
Inactive Control: If available, use a structurally similar but inactive analog of this compound to demonstrate that the observed effects are due to its specific inhibitory activity.
-
-
Serum Concentration: If using serum-containing media, be aware that components in the serum can bind to small molecules, reducing their effective concentration. Consider reducing the serum concentration during the inhibitor treatment period, but ensure this does not adversely affect cell health.
-
Assay Buffer Composition: For in vitro assays, the composition of the buffer can influence non-specific binding. The inclusion of a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) and a carrier protein like BSA can help to block non-specific binding sites on reaction vessels and other components.[7]
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] The JAK family, which includes JAK1, JAK2, JAK3, and TYK2, plays a critical role in signal transduction downstream of cytokine and growth factor receptors.[8][9] Upon cytokine binding, JAKs become activated and phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[1] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation, immunity, and cell proliferation.[8] this compound exerts its effect by competing with ATP for the binding site on the JAK kinase domain, thereby preventing the phosphorylation of STATs and blocking the downstream signaling cascade.[8]
What is the recommended starting concentration for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell type, the specific JAK isoform being targeted, and the assay being performed. It is recommended to perform a dose-response curve starting from a low nanomolar range up to a low micromolar range (e.g., 1 nM to 10 µM) to determine the IC50 (half-maximal inhibitory concentration) for the desired effect (e.g., inhibition of STAT phosphorylation).
How can I assess the selectivity of this compound?
The selectivity of a kinase inhibitor is a measure of its potency against its intended target versus other kinases. A comprehensive way to assess this is through a kinase selectivity panel, which measures the inhibitory activity of the compound against a large number of different kinases. While specific public data for this compound is limited, the table below shows representative IC50 values for other well-characterized JAK inhibitors to illustrate the concept of a selectivity profile.
Data Presentation
Table 1: Representative Kinase Inhibitory Profile of Common JAK Inhibitors.
| Kinase | Tofacitinib IC50 (nM) | Baricitinib IC50 (nM) | Upadacitinib IC50 (nM) |
| JAK1 | 1.6 - 112 | 5.9 | 43 |
| JAK2 | 3.2 - 134 | 5.7 | 110 |
| JAK3 | 1.0 - 2.0 | >400 | 2300 |
| TYK2 | 28 - 416 | 53 | 460 |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration). The data presented here is a compilation from multiple sources and should be used for comparative purposes only. Specific kinase selectivity data for this compound is not publicly available.
Experimental Protocols
Protocol 1: Phospho-STAT Western Blot to Assess this compound Activity
This protocol describes how to measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
Cells of interest (e.g., HeLa, PBMCs)
-
Cell culture medium with and without serum
-
Cytokine for stimulation (e.g., IFN-γ for STAT1, IL-6 for STAT3)
-
This compound
-
Vehicle (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-phospho-STAT and anti-total-STAT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Serum Starvation (if necessary): The day of the experiment, replace the medium with serum-free medium and incubate for 2-4 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Add varying concentrations of this compound or vehicle to the cells and incubate for 1-2 hours.
-
Cytokine Stimulation: Add the appropriate cytokine to the wells to stimulate the JAK/STAT pathway. Include an unstimulated control. Incubate for the recommended time (e.g., 15-30 minutes).
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Lysate Clarification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-STAT primary antibody (diluted in 5% BSA in TBST) overnight at 4°C.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and acquire the image using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total STAT protein to confirm equal protein loading.
Protocol 2: Competitive Radioligand Binding Assay to Assess Off-Target Binding
This protocol provides a framework for determining the binding affinity (Ki) of this compound to a specific kinase in a competitive format.
Materials:
-
Purified kinase of interest
-
Radiolabeled ligand (a known binder to the kinase)
-
This compound
-
Assay buffer (e.g., Tris-HCl with MgCl2, DTT, and BSA)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in assay buffer. Prepare a solution of the radiolabeled ligand at a concentration close to its Kd. Prepare a solution of the kinase in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
This compound at various concentrations (or vehicle for total binding)
-
A high concentration of a known non-radiolabeled ligand for non-specific binding control.
-
-
Initiate Reaction: Add the kinase to each well, followed by the radiolabeled ligand to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating non-specific binding of this compound.
Caption: A logical troubleshooting guide for non-specific binding in Western blotting.
References
- 1. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 4. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 5. researchgate.net [researchgate.net]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Navigating JAK-IN-5 Hydrochloride: A Technical Support Guide for Researchers
For researchers and drug development professionals utilizing the novel JAK inhibitor, JAK-IN-5 hydrochloride, understanding and mitigating its potential cytotoxic effects is paramount to obtaining accurate and reproducible experimental results. This technical support center provides essential guidance on adjusting for cytotoxicity, offering detailed troubleshooting advice and frequently asked questions to support your research endeavors.
Understanding the JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. Cytokines and growth factors, upon binding to their receptors, activate associated JAKs, which in turn phosphorylate STAT proteins. These phosphorylated STATs then translocate to the nucleus to regulate gene expression. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders, making it a key target for therapeutic intervention.
Quantitative Data for this compound
Note on Data Availability: As of the latest update, specific in vitro IC50 values for this compound across a broad range of cancer cell lines are not publicly available in peer-reviewed literature. The data provided in supplier technical sheets is often limited to in vivo studies. Researchers are encouraged to determine the IC50 values for their specific cell lines of interest empirically. The following table serves as a template to record and compare experimentally determined values.
Table 1: Experimental IC50 Values for this compound
| Cell Line | Cancer Type | IC50 (µM) | Experimental Conditions (e.g., incubation time, assay) | Notes |
| e.g., A549 | Lung Carcinoma | [Enter Value] | 72h, MTT Assay | [e.g., Significant cytotoxicity observed above 10 µM] |
| [Enter Cell Line] | [Enter Cancer Type] | [Enter Value] | [Enter Conditions] | [Enter Notes] |
| [Enter Cell Line] | [Enter Cancer Type] | [Enter Value] | [Enter Conditions] | [Enter Notes] |
Experimental Protocol: Determining IC50 with an MTT Assay
This protocol provides a standardized method for determining the half-maximal inhibitory concentration (IC50) of this compound, a key metric for assessing its cytotoxic potential.
Materials:
-
This compound
-
Appropriate cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 1 x 104 cells in 100 µL of medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve a range of desired concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values of the treated wells to the vehicle control wells.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Technical Support Center: In Vivo Studies with JAK-IN-5 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize variability in in vivo studies involving JAK-IN-5 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK-STAT signaling pathway is crucial for transducing signals from various cytokines and growth factors, which are involved in inflammation, immunity, and hematopoiesis. By inhibiting JAKs, this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn modulates the transcription of target genes involved in inflammatory responses.
Q2: What are the common sources of variability in in vivo studies with this compound?
A2: Variability in in vivo studies with this compound can arise from several factors, including:
-
Formulation: Inconsistent or unstable formulation can lead to variable drug exposure.
-
Administration: Improper oral gavage technique can result in inaccurate dosing or stress to the animals.
-
Animal-related factors: Differences in age, sex, weight, and health status of the animals can impact drug metabolism and response.
-
Experimental procedures: Variations in blood collection timing, sample handling, and analytical methods can introduce variability.
-
Drug properties: The physicochemical properties of this compound, such as its solubility, may contribute to variability if not properly addressed in the formulation.
Q3: How should I prepare a formulation of this compound for oral administration in mice?
A3: Due to its poor water solubility, a common approach for formulating this compound for oral administration in mice is to create a suspension. A widely used vehicle for such compounds is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is crucial to prepare this fresh daily and ensure the compound is fully suspended before each administration. For detailed steps, refer to the Experimental Protocols section.
Q4: What are the key considerations for designing a pharmacokinetic (PK) study for this compound in mice?
A4: A well-designed PK study should include the following:
-
Dose selection: Based on in vitro potency and any available preliminary in vivo efficacy data.
-
Route of administration: Typically oral gavage for this compound.
-
Sampling time points: Should be frequent enough to capture the absorption, distribution, and elimination phases. A typical schedule might include pre-dose, and 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample collection: Serial blood sampling from the same animal is preferred to reduce inter-animal variability.
-
Bioanalysis: A validated and sensitive analytical method, such as LC-MS/MS, is required to quantify the drug concentration in plasma or blood.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| High variability in plasma drug concentrations between animals. | 1. Inconsistent formulation (e.g., precipitation of the compound).2. Inaccurate oral gavage administration.3. Differences in food and water intake affecting absorption.4. Animal stress. | 1. Prepare the formulation fresh daily and ensure it is a homogenous suspension before each dose. Consider using a vehicle optimization study.2. Ensure all personnel are proficient in oral gavage techniques. Utilize tools like feeding needles with a ball tip to minimize trauma.3. Standardize the fasting period before dosing.4. Acclimatize animals to handling and the gavage procedure to reduce stress. |
| Lower than expected in vivo efficacy. | 1. Poor oral bioavailability due to suboptimal formulation.2. Rapid metabolism of the compound.3. Insufficient dose.4. Degradation of the compound in the formulation. | 1. Conduct a pilot pharmacokinetic study to determine the exposure achieved with the current formulation. Consider alternative vehicles or formulation strategies if exposure is low.2. Characterize the pharmacokinetic profile to understand the half-life. Consider more frequent dosing if the half-life is very short.3. Perform a dose-response study to identify the optimal dose.4. Assess the stability of the compound in the chosen vehicle over the duration of the experiment. |
| Adverse events or toxicity observed in the animals. | 1. Off-target effects of the compound.2. Vehicle toxicity.3. High peak plasma concentrations (Cmax). | 1. Review the in vitro selectivity profile of the compound. Consider dose reduction.2. Run a vehicle-only control group to assess for any vehicle-related toxicity.3. Characterize the pharmacokinetic profile. If Cmax is very high, consider a formulation that provides a more sustained release. |
| Inconsistent downstream target engagement (e.g., pSTAT levels). | 1. Variability in drug exposure.2. Timing of tissue/blood collection relative to drug administration.3. Issues with the pharmacodynamic assay. | 1. Address the causes of high PK variability as mentioned above.2. Correlate pharmacodynamic effects with the pharmacokinetic profile. Collect samples at time points corresponding to expected peak and trough drug concentrations.3. Ensure the pharmacodynamic assay is validated and all samples are processed consistently. |
Data Presentation
Table 1: Physicochemical and Solubility Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 511.03 g/mol | [1] |
| Formula | C27H32ClFN6O | [1] |
| Appearance | Solid, Off-white to light yellow | [1] |
| Solubility in DMSO | 5 mg/mL (9.78 mM) | [1] |
| Solubility in H2O | 0.5 mg/mL (0.98 mM) (with sonication and heating to 60°C) | [1] |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Model | Administration Route | Dose | Endpoint | Result | Reference |
| IL-13-induced pSTAT6 induction in lung tissue | Oral aspirate | 0.5 mg/mL (50 µL) | STAT6 phosphorylation | 60% inhibition | [1] |
| Alternaria alternata-induced eosinophilic inflammation of the lung | Oral aspirate | 0.1-1.0 mg/mL (50 µL) | BALF eosinophils | 88% inhibition | [1] |
Table 3: Comparative Pharmacokinetic Parameters of Selected JAK Inhibitors (for reference)
| Compound | Species | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) | Reference |
| Tofacitinib | Rat | 10 mg/kg (oral) | 1.0 - 2.0 | 1000 - 2000 | 3000 - 5000 | ~3 | [2] |
| Upadacitinib | Rat | 3 mg/kg (oral) | ~1.0 | ~1500 | ~6000 | ~4 | [3] |
| JAK-IN-5 HCl | Mouse/Rat | N/A | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
Note: Specific pharmacokinetic data for this compound is not currently available in the public domain. The data for other JAK inhibitors are provided for general comparison and to highlight the expected range of values. Researchers should perform their own pharmacokinetic studies for this compound.
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage in Mice
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be treated. Prepare a slight excess to account for any loss during preparation.
-
Prepare the vehicle mixture. A common vehicle for poorly soluble compounds is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. To prepare 1 mL of this vehicle:
-
Add 100 µL of DMSO to a sterile microcentrifuge tube.
-
Add 400 µL of PEG300 and vortex thoroughly.
-
Add 50 µL of Tween-80 and vortex thoroughly.
-
Add 450 µL of sterile saline and vortex thoroughly to create a homogenous solution.
-
-
Prepare the dosing formulation.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small amount of DMSO (e.g., 10% of the final volume) and vortex to create a slurry.
-
Add the remaining vehicle components (PEG300, Tween-80, and saline) in the correct proportions and vortex vigorously.
-
If necessary, sonicate the suspension for a short period to ensure a fine and uniform suspension.
-
-
Prepare the formulation fresh daily and keep it on a vortex mixer at a low setting to maintain a homogenous suspension during dosing.
-
Visually inspect the formulation for any signs of precipitation before each administration.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound formulation
-
Appropriate sized feeding needles for mice (e.g., 20-22 gauge, 1.5 inches, with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Weigh each mouse to determine the correct volume of the formulation to administer.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.
-
Insert the feeding needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is felt, withdraw and re-insert.
-
Slowly administer the calculated volume of the formulation.
-
Carefully withdraw the feeding needle.
-
Monitor the mouse for a short period after administration for any signs of distress.
-
Administer the vehicle-only solution to the control group using the same procedure.
Protocol 3: Serial Blood Sample Collection for Pharmacokinetic Analysis in Mice
Materials:
-
Heparinized capillary tubes or EDTA-coated microcentrifuge tubes
-
Lancets or fine-tipped needles
-
Heat lamp or warming pad (optional)
-
Microcentrifuge
-
Pipettes
-
Storage tubes
Procedure:
-
Warm the mouse using a heat lamp or warming pad for a few minutes to dilate the blood vessels, which will facilitate blood collection.
-
Place the mouse in a restraining device.
-
For tail vein sampling:
-
Clean the tail with an alcohol wipe.
-
Make a small incision in the lateral tail vein with a lancet.
-
Collect the desired volume of blood (e.g., 20-30 µL) into a heparinized capillary tube.
-
Apply gentle pressure to the incision site with a clean gauze pad to stop the bleeding.
-
-
For saphenous vein sampling:
-
Shave the hair over the saphenous vein on the hind leg.
-
Apply a small amount of petroleum jelly over the vein to cause the blood to bead up.
-
Puncture the vein with a fine-tipped needle.
-
Collect the blood with a pipette or capillary tube.
-
Apply pressure to stop the bleeding.
-
-
Process the blood sample immediately.
-
If plasma is required, centrifuge the blood sample (e.g., at 2000 x g for 10 minutes at 4°C).
-
Carefully collect the plasma supernatant and transfer it to a clean, labeled storage tube.
-
-
Store the plasma samples at -80°C until analysis.
-
Collect samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) to construct a pharmacokinetic profile.
Visualizations
Figure 1: The JAK-STAT signaling pathway and the mechanism of action of this compound.
Figure 2: A typical experimental workflow for an in vivo pharmacokinetic and pharmacodynamic study of this compound in mice.
Figure 3: A logical troubleshooting workflow for addressing high variability in in vivo studies with this compound.
References
- 1. A modified serial blood sampling technique and utility of dried-blood spot technique in estimation of blood concentration: application in mouse pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using Dried Blood Spot Sampling to Improve Data Quality and Reduce Animal Use in Mouse Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of JAK Inhibitor Selectivity: Ruxolitinib vs. JAK-IN-5 Hydrochloride
For researchers and professionals in drug development, understanding the selectivity of kinase inhibitors is paramount for predicting efficacy and potential side effects. This guide provides a detailed comparison of the selectivity profiles of two Janus kinase (JAK) inhibitors: the well-characterized, FDA-approved drug ruxolitinib, and the investigational compound JAK-IN-5 hydrochloride. This analysis is based on publicly available experimental data.
Introduction to JAK Kinase Family
The Janus kinase (JAK) family, comprising four non-receptor tyrosine kinases—JAK1, JAK2, JAK3, and TYK2—plays a pivotal role in cytokine signaling pathways that govern hematopoiesis, immune response, and inflammation. Dysregulation of the JAK-STAT signaling pathway is implicated in various diseases, including myeloproliferative neoplasms, autoimmune disorders, and cancer. Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents. The selectivity of these inhibitors against different JAK isoforms is a critical determinant of their therapeutic window and safety profile.
Data Presentation: Quantitative Inhibitory Activity
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the available IC50 data for ruxolitinib against the four JAK family members.
| Compound | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | TYK2 (IC50, nM) |
| Ruxolitinib | 3.3[1][2][3] | 2.8[1][2][3] | 428[3] | 19[3] |
| This compound | Data not available | Data not available | Data not available | Data not available |
Data Interpretation:
Ruxolitinib is a potent inhibitor of JAK1 and JAK2 with low nanomolar IC50 values.[1][2][3] It exhibits significant selectivity over JAK3, being over 130-fold more selective for JAK1/2.[1][2] Its activity against TYK2 is moderate. This profile makes ruxolitinib a dual JAK1/JAK2 inhibitor.
Unfortunately, specific in vitro IC50 values for this compound against the JAK kinase family are not available in the public domain at the time of this publication. It is described as a JAK inhibitor extracted from patent US20170121327A1.[4] Without this quantitative data, a direct comparison of its selectivity profile to that of ruxolitinib is not possible.
Signaling Pathway and Experimental Workflow
To provide context for the selectivity data, the following diagrams illustrate the JAK-STAT signaling pathway and a general workflow for determining the selectivity of JAK inhibitors.
Figure 1. The JAK-STAT signaling pathway.
Figure 2. Experimental workflow for determining JAK inhibitor selectivity.
Experimental Protocols
The determination of JAK inhibitor selectivity involves a series of well-defined experimental procedures. Below are generalized protocols for biochemical and cellular assays commonly employed in the field.
Biochemical Kinase Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of isolated JAK kinases.
Objective: To determine the IC50 values of an inhibitor against individual JAK family members (JAK1, JAK2, JAK3, TYK2).
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
ATP (Adenosine triphosphate).
-
Substrate (e.g., a synthetic peptide that can be phosphorylated by JAKs).
-
Test compounds (e.g., ruxolitinib, this compound) at various concentrations.
-
Detection reagents (e.g., anti-phospho-substrate antibody, luminescence or fluorescence-based detection system).
-
Microplates (e.g., 384-well plates).
Procedure:
-
Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
Add the diluted compounds to the wells of the microplate.
-
Add the recombinant JAK enzyme and the substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) which is proportional to the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
Cellular Phosphorylation Assay (In Situ)
This assay measures the inhibition of JAK-mediated signaling within a cellular context.
Objective: To assess the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins.
Materials:
-
A suitable cell line that expresses the relevant JAKs and cytokine receptors (e.g., human peripheral blood mononuclear cells (PBMCs) or specific cell lines like HEL or Ba/F3).
-
Cell culture medium and supplements.
-
Cytokines to stimulate specific JAK-STAT pathways (e.g., IL-6 for JAK1/JAK2, GM-CSF for JAK2).
-
Test compounds at various concentrations.
-
Lysis buffer.
-
Antibodies specific for total and phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-STAT3).
-
Detection method (e.g., Western blotting, ELISA, flow cytometry).
Procedure:
-
Culture the cells to an appropriate density.
-
Pre-incubate the cells with various concentrations of the test compound for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with a specific cytokine to activate the JAK-STAT pathway.
-
After a short incubation period (e.g., 15-30 minutes), lyse the cells to extract proteins.
-
Quantify the levels of phosphorylated STAT and total STAT using the chosen detection method.
-
Determine the concentration of the inhibitor that causes a 50% reduction in the cytokine-induced STAT phosphorylation (cellular IC50).
Conclusion
Ruxolitinib is a well-documented potent and selective dual inhibitor of JAK1 and JAK2. Its selectivity profile has been extensively characterized through various in vitro and cellular assays. In contrast, while this compound is identified as a JAK inhibitor, the lack of publicly available quantitative data on its inhibitory activity against the different JAK isoforms prevents a direct and meaningful comparison with ruxolitinib. For a comprehensive evaluation of this compound's therapeutic potential, the determination of its IC50 values against the JAK family kinases is essential. Researchers interested in this compound are encouraged to consult the primary patent literature or conduct direct experimental evaluations.
References
Head-to-Head Comparison: Baricitinib vs. Tofacitinib for Inflammatory Disease Research
A detailed analysis for researchers, scientists, and drug development professionals.
In the landscape of targeted therapies for autoimmune and inflammatory diseases, Janus kinase (JAK) inhibitors have emerged as a pivotal class of small molecules. This guide provides a head-to-head comparison of two prominent JAK inhibitors, baricitinib and tofacitinib. While the initial aim was to compare baricitinib with JAK-IN-5 hydrochloride, a thorough search revealed a significant lack of publicly available preclinical and clinical data for this compound, precluding a meaningful, data-driven comparison. Therefore, this guide will focus on a detailed comparison between baricitinib and the well-characterized JAK inhibitor, tofacitinib, offering a valuable resource for researchers in the field.
At a Glance: Key Differences and Similarities
| Feature | Baricitinib | Tofacitinib |
| Primary Targets | JAK1 and JAK2 | JAK1 and JAK3 (with some JAK2 activity) |
| Approved Indications | Rheumatoid Arthritis, Alopecia Areata, COVID-19 | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis, Polyarticular Course Juvenile Idiopathic Arthritis, Ankylosing Spondylitis |
| Administration | Oral | Oral |
Mechanism of Action: Targeting the JAK-STAT Pathway
Both baricitinib and tofacitinib exert their immunomodulatory effects by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is a primary route for signal transduction for numerous cytokines and growth factors involved in inflammation and immune responses.[1]
Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[1] Phosphorylated STATs then translocate to the nucleus to regulate the transcription of inflammatory genes. By inhibiting specific JAKs, these drugs can effectively dampen the inflammatory cascade.
In Vitro Kinase Inhibition Profile
The selectivity of JAK inhibitors across the four family members (JAK1, JAK2, JAK3, and TYK2) is a key determinant of their biological effects and safety profiles.
| Inhibitor | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) |
| Baricitinib | 5.9 | 5.7 | >400 | 53 |
| Tofacitinib | 112 | 20 | 1 | >430 |
Baricitinib demonstrates potent and selective inhibition of JAK1 and JAK2.[2] In contrast, tofacitinib is a potent inhibitor of JAK3 and JAK1, with moderate activity against JAK2.[3] This differential selectivity may underlie the varying clinical profiles and approved indications of these two drugs.
Cellular Activity: Inhibition of STAT Phosphorylation
The inhibitory activity of these compounds in biochemical assays translates to the suppression of cytokine-induced STAT phosphorylation in cellular contexts. This is a critical measure of their functional efficacy.
| Inhibitor | Cell Type | Cytokine Stimulus | Phosphorylated STAT | IC₅₀ (nM) |
| Baricitinib | Human whole blood | IL-6 | pSTAT3 | 128 |
| Tofacitinib | Human whole blood | IL-15 | pSTAT (JAK1/3) | 42 |
| Tofacitinib | Human whole blood | GM-CSF | pSTAT (JAK2/2) | 4379 |
These data highlight that both inhibitors effectively block STAT phosphorylation downstream of cytokine signaling, although their potency can vary depending on the specific pathway and cellular context. Tofacitinib shows a preference for inhibiting JAK1/3-mediated signaling over JAK2/2-mediated pathways in cellular assays.[5]
Preclinical Efficacy in a Rodent Model of Rheumatoid Arthritis
The collagen-induced arthritis (CIA) model in rats is a widely used preclinical model that mimics many aspects of human rheumatoid arthritis.
A network meta-analysis of randomized controlled trials in patients with rheumatoid arthritis who had an inadequate response to disease-modifying anti-rheumatic drugs (DMARDs) or biologics provided an indirect comparison of the efficacy of tofacitinib and baricitinib. The results suggested that tofacitinib 10 mg in combination with methotrexate (MTX) and baricitinib 4 mg plus MTX were among the most effective treatments.[6] Another real-world study comparing the two drugs found that baricitinib showed a better clinical outcome in some measures, though the differences were small and may not be clinically meaningful.[7][8]
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
A common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase is a radiometric or fluorescence-based assay.
Objective: To quantify the potency of an inhibitor against a purified JAK enzyme.
Materials:
-
Purified recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme.
-
ATP, [γ-³²P]ATP (for radiometric assay) or a suitable substrate for fluorescence-based detection.
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Test compounds (baricitinib, tofacitinib) dissolved in DMSO.
-
96-well or 384-well assay plates.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In the assay plate, add the assay buffer, the peptide substrate, and the diluted test compound.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP (or the components for the fluorescence-based assay) and the purified JAK enzyme.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution containing EDTA).
-
For radiometric assays, spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, read the plate on a suitable plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO only) and determine the IC₅₀ value by fitting the data to a dose-response curve.[9][10][11][12][13]
Cellular STAT Phosphorylation Assay (General Protocol)
Flow cytometry is a powerful technique to measure the phosphorylation of STAT proteins in specific cell populations within a complex sample like whole blood.
Objective: To assess the functional inhibition of JAK-STAT signaling in a cellular context.
Materials:
-
Freshly drawn whole blood from healthy donors.
-
Cytokines for stimulation (e.g., IL-6, IL-15, GM-CSF).
-
Test compounds (baricitinib, tofacitinib) dissolved in DMSO.
-
Fixation and permeabilization buffers.
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD8) and phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5).
-
Flow cytometer.
Procedure:
-
Aliquot whole blood into tubes.
-
Pre-incubate the blood with serial dilutions of the test compounds or DMSO (vehicle control) for a defined period (e.g., 1 hour) at 37°C.
-
Stimulate the cells by adding a specific cytokine and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Fix the cells immediately to preserve the phosphorylation state of the proteins.
-
Lyse the red blood cells.
-
Permeabilize the cells to allow intracellular staining.
-
Stain the cells with fluorochrome-conjugated antibodies against cell surface markers and intracellular phosphorylated STAT proteins.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on specific cell populations and quantifying the median fluorescence intensity (MFI) of the pSTAT signal.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.[14][15][16]
Conclusion
Both baricitinib and tofacitinib are potent inhibitors of the JAK-STAT pathway with demonstrated efficacy in inflammatory diseases. Their distinct selectivity profiles for JAK family members likely contribute to their different clinical applications and safety considerations. Baricitinib's equipotent inhibition of JAK1 and JAK2 contrasts with tofacitinib's preference for JAK1 and JAK3. This guide provides a foundational comparison based on available preclinical and clinical data to aid researchers in selecting the appropriate tool compound for their studies and in the development of next-generation JAK inhibitors. Further head-to-head preclinical studies would be beneficial for a more direct and nuanced comparison of their biological effects.
References
- 1. frontiersin.org [frontiersin.org]
- 2. chondrex.com [chondrex.com]
- 3. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical to clinical translation of tofacitinib, a Janus kinase inhibitor, in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. Efficacy and safety of tofacitinib versus baricitinib in patients with rheumatoid arthritis in real clinical practice: analyses with propensity score-based inverse probability of treatment weighting | Annals of the Rheumatic Diseases [ard.bmj.com]
- 8. Efficacy and safety of tofacitinib versus baricitinib in patients with rheumatoid arthritis in real clinical practice: analyses with propensity score-based inverse probability of treatment weighting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
Navigating the Kinome: A Guide to the Cross-Reactivity of JAK Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides an objective comparison of methodologies to assess the cross-reactivity of Janus kinase (JAK) inhibitors, using a hypothetical molecule, JAK-IN-5 hydrochloride, as an illustrative example. We will delve into the experimental data, detailed protocols, and the critical signaling pathways involved.
The Janus kinases (JAKs) are a family of four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. These enzymes play a crucial role in mediating cytokine signaling through the JAK-STAT pathway, which is integral to immune response and cell growth. Dysregulation of this pathway is implicated in a variety of diseases, including autoimmune disorders and cancers. Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents. However, due to the highly conserved nature of the ATP-binding site across the human kinome, off-target effects are a primary concern. A thorough assessment of a JAK inhibitor's cross-reactivity is therefore essential for predicting its efficacy and potential adverse effects.
Understanding the JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes. The specificity of the cellular response is determined by the particular combination of JAKs and STATs activated by a given cytokine.
Assessing Kinase Inhibitor Selectivity: A Comparative Overview
Several robust methods are available to determine the selectivity profile of a kinase inhibitor. These can be broadly categorized into biochemical assays and cell-based assays.
Biochemical Assays: These assays utilize purified enzymes and substrates to measure the direct interaction between the inhibitor and the kinase. They are highly sensitive and provide quantitative measures of inhibitory potency, such as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).
Cell-Based Assays: These assays are conducted in a more physiologically relevant environment, using whole cells. They measure the downstream effects of kinase inhibition, such as the phosphorylation of a substrate, providing insights into the inhibitor's efficacy and cellular permeability.
The following table summarizes the cross-reactivity profile of our hypothetical inhibitor, this compound, against the JAK family members and a selection of common off-target kinases, as determined by two widely used assay platforms: a LanthaScreen™ Eu Kinase Binding Assay (a biochemical assay) and a cellular assay measuring STAT phosphorylation.
Table 1: Cross-Reactivity Profile of this compound
| Kinase Target | LanthaScreen™ Eu Kinase Binding Assay (IC50, nM) | Cellular STAT Phosphorylation Assay (IC50, nM) |
| JAK1 | 15 | 25 |
| JAK2 | 25 | 40 |
| JAK3 | 5 | 10 |
| TYK2 | 50 | 80 |
| ABL1 | >10,000 | >10,000 |
| SRC | 8,500 | 9,200 |
| LCK | 7,800 | 8,500 |
| SYK | 9,500 | >10,000 |
| ROCK1 | >10,000 | >10,000 |
| p38α (MAPK14) | >10,000 | >10,000 |
Data are hypothetical and for illustrative purposes only.
The data presented in Table 1 suggest that this compound is a potent inhibitor of JAK3, with good selectivity against other JAK family members and excellent selectivity against a panel of common off-target kinases.
Experimental Protocols
Detailed and standardized protocols are crucial for generating reproducible and comparable data. Below are outlines of the methodologies for the key experiments cited.
LanthaScreen™ Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based biochemical assay that measures the binding of an inhibitor to the ATP-binding site of a kinase.
Principle: The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled ATP-competitive tracer that also binds to the kinase. When both are bound, FRET occurs between the Eu-donor and the tracer-acceptor. A test compound that competes with the tracer for binding to the kinase will disrupt FRET, leading to a decrease in the signal.
Workflow:
Detailed Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the assay buffer.
-
Reagent Preparation: Prepare a mixture of the target kinase and the Eu-labeled anti-tag antibody in the assay buffer. Prepare the fluorescent tracer solution in the assay buffer.
-
Assay Assembly: In a 384-well plate, add the diluted compound, followed by the kinase/antibody mixture, and finally the tracer solution.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
Detection: Read the plate on a TR-FRET-enabled plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
Data Analysis: Calculate the emission ratio and plot it against the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular STAT Phosphorylation Assay
This assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins in a cellular context.
Principle: Cells that endogenously or exogenously express the target JAK and its associated cytokine receptor are stimulated with a specific cytokine to induce JAK-STAT signaling. The level of phosphorylated STAT (pSTAT) is then quantified, typically using flow cytometry or a plate-based immunoassay. The inhibitory effect of the compound is determined by the reduction in the pSTAT signal.
Workflow:
Detailed Protocol:
-
Cell Culture: Culture a relevant cell line (e.g., a human cell line responsive to a specific cytokine) to the desired density.
-
Compound Treatment: Seed the cells in a multi-well plate and treat with a serial dilution of this compound for a predetermined time.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., IL-2 for JAK1/3, EPO for JAK2) to induce STAT phosphorylation.
-
Cell Lysis and Staining: Lyse the cells and stain the lysate with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein.
-
Detection: Analyze the samples using a flow cytometer or a plate-based immunoassay reader to quantify the pSTAT signal.
-
Data Analysis: Normalize the data to the stimulated and unstimulated controls and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Conclusion
The comprehensive evaluation of a JAK inhibitor's cross-reactivity is a critical step in the drug discovery and development process. By employing a combination of robust biochemical and cell-based assays, researchers can build a detailed selectivity profile. This information is invaluable for understanding the compound's mechanism of action, predicting its therapeutic window, and identifying potential off-target liabilities. The methodologies and data presentation formats outlined in this guide provide a framework for the objective comparison of JAK inhibitors and support the development of safer and more effective targeted therapies.
Comparative In Vitro Potency Analysis: JAK-IN-5 Hydrochloride and Filgotinib
A detailed guide for researchers, scientists, and drug development professionals on the relative in vitro potency of JAK-IN-5 hydrochloride and the established JAK1-preferential inhibitor, filgotinib.
This guide provides a comparative overview of the in vitro potency of this compound and filgotinib, two inhibitors of the Janus kinase (JAK) family. While extensive data is available for filgotinib, information regarding the specific in vitro inhibitory concentrations (IC50) of this compound against individual JAK isoforms is not publicly available in the reviewed scientific literature. This compound is described as a JAK inhibitor in patent literature, specifically as compound example 283 in patent US20170121327A1.[1]
This comparison summarizes the known in vitro potency of filgotinib and provides standardized experimental methodologies for assessing JAK inhibitor potency, which would be applicable for evaluating compounds like this compound.
Data Presentation: In Vitro Potency (IC50)
The following table summarizes the reported in vitro IC50 values for filgotinib against the four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50% and are a standard measure of drug potency. Lower IC50 values indicate greater potency.
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Assay Type |
| Filgotinib | 10 | 28 | 810 | 116 | Biochemical Assay[2] |
| Filgotinib | 629 (JAK1-dependent signaling) | 17,500 (JAK2-dependent signaling) | - | - | Human Whole Blood Assay[3][4] |
| This compound | Data not available | Data not available | Data not available | Data not available | - |
Biochemical assays measure the direct inhibition of purified enzyme activity, while cell-based assays, such as the human whole blood assay, measure the inhibitor's effect in a more physiologically relevant environment.
Filgotinib is recognized as a second-generation, preferential JAK1 inhibitor.[5][6] In biochemical assays, it demonstrates potent inhibition of JAK1 with an IC50 of 10 nM.[2] Its selectivity for JAK1 is evident when compared to its activity against other JAK family members, particularly JAK3.[2] In a more complex cellular environment, such as a human whole blood assay, filgotinib shows a 30-fold selectivity for JAK1- over JAK2-dependent signaling.[4] The primary active metabolite of filgotinib, GS-829845, exhibits a similar JAK1 selectivity profile but with approximately 10-fold lower potency.[5]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathway they target and the experimental workflow used to determine their potency.
JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors involved in immunity, inflammation, and hematopoiesis.[7] Inhibition of specific JAKs can modulate these responses, which is the therapeutic basis for JAK inhibitors.
Experimental Workflow for In Vitro Potency Determination
The determination of a JAK inhibitor's in vitro potency typically follows a standardized workflow, whether it is a biochemical or cell-based assay. This process ensures the accurate and reproducible measurement of IC50 values.
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of inhibitor potencies. Below are representative protocols for biochemical and cell-based assays used to determine the in vitro potency of JAK inhibitors.
Biochemical Kinase Assay (Enzymatic Assay)
This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK kinase.
Objective: To determine the IC50 value of an inhibitor against a specific JAK isoform (JAK1, JAK2, JAK3, or TYK2).
Materials:
-
Recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2).
-
Kinase substrate (e.g., a synthetic peptide).
-
Adenosine triphosphate (ATP).
-
Test inhibitor (e.g., this compound or filgotinib).
-
Assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Microplate reader.
Procedure:
-
A solution of the recombinant JAK enzyme is prepared in the assay buffer.
-
The test inhibitor is serially diluted to create a range of concentrations.
-
The enzyme, substrate, and test inhibitor are combined in the wells of a microplate and incubated for a predetermined period.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of product (e.g., ADP) formed is quantified using a detection reagent and a microplate reader.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Phosphorylation Assay (e.g., Whole Blood Assay)
This assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins within a cellular context, providing a more physiologically relevant measure of potency.
Objective: To determine the IC50 value of an inhibitor for the inhibition of a specific JAK-dependent signaling pathway in cells.
Materials:
-
Fresh human whole blood or isolated peripheral blood mononuclear cells (PBMCs).
-
Cytokine specific to the JAK pathway of interest (e.g., IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3).[7]
-
Test inhibitor.
-
Fixation and permeabilization buffers.
-
Fluorescently labeled anti-phospho-STAT (pSTAT) antibody.
-
Flow cytometer.
Procedure:
-
Whole blood or PBMCs are pre-incubated with various concentrations of the test inhibitor.
-
The cells are then stimulated with a specific cytokine to activate a particular JAK-STAT pathway.
-
Following stimulation, the cells are fixed to preserve the phosphorylation state of the proteins and then permeabilized to allow antibody entry.
-
The cells are stained with a fluorescently labeled antibody that specifically binds to the phosphorylated form of the target STAT protein.
-
The level of pSTAT is quantified on a per-cell basis using a flow cytometer.
-
The percentage of inhibition of STAT phosphorylation is calculated for each inhibitor concentration relative to the cytokine-stimulated control without the inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and performing a non-linear regression analysis.[7]
Conclusion
Filgotinib is a well-characterized, potent, and preferential JAK1 inhibitor, with extensive in vitro data supporting its selectivity profile. While this compound is identified as a JAK inhibitor, specific in vitro potency data against the JAK family of kinases is not currently available in the public domain. The experimental protocols outlined in this guide provide a framework for the in vitro characterization of JAK inhibitors like this compound, which would be necessary to enable a direct and quantitative comparison with filgotinib.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. JAK inhibitors differentially modulate B cell activation, maturation and function: A comparative analysis of five JAK inhibitors in an in-vitro B cell differentiation model and in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchportal.tuni.fi [researchportal.tuni.fi]
- 7. Redirecting [linkinghub.elsevier.com]
Comparative Analysis of JAK-IN-5 Hydrochloride's Selectivity Profile Against JAK Family Members
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Differential Effects of JAK-IN-5 Hydrochloride
The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), plays a pivotal role in cytokine signaling pathways that govern immune responses and cellular proliferation. The development of specific inhibitors targeting these kinases is a significant area of research for treating a multitude of autoimmune diseases and cancers. This guide provides a comparative analysis of this compound, a JAK inhibitor identified as compound 283 in patent US20170121327A1, and evaluates its differential effects on the four members of the JAK family. Its performance is benchmarked against established JAK inhibitors: Tofacitinib, Filgotinib, Upadacitinib, and Baricitinib.
Quantitative Comparison of Inhibitory Potency
The inhibitory activity of a compound against a target kinase is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.
While this compound is identified as a JAK inhibitor, specific IC50 data against the individual JAK family members (JAK1, JAK2, JAK3, and TYK2) is not detailed in the publicly accessible sections of patent US20170121327A1. To provide a framework for comparison, the table below summarizes the reported IC50 values for several well-characterized JAK inhibitors, showcasing their distinct selectivity profiles. This data is essential for understanding the therapeutic potential and possible side effects of these compounds.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile |
| This compound | Data not available | Data not available | Data not available | Data not available | JAK inhibitor |
| Tofacitinib | 1.7 - 3.7[1] | 1.8 - 4.1[1] | 0.75 - 1.6[1] | 16 - 34[1] | Pan-JAK inhibitor (preference for JAK3)[2] |
| Filgotinib | 10[3] | 28[3] | 810[3] | 116[3] | Selective JAK1 inhibitor[3] |
| Upadacitinib | 43[4][5] | 120[4][5] | 2300[4][5] | 4700[4][5] | Selective JAK1 inhibitor[4][5] |
| Baricitinib | 5.9 | 5.7 | >400 | 61[6] | Selective JAK1/JAK2 inhibitor |
Note: IC50 values can vary between different experimental assays and conditions.
Signaling Pathways and Experimental Workflows
To understand the mechanism and evaluation of these inhibitors, it is crucial to visualize the underlying biological processes and experimental designs.
JAK-STAT Signaling Pathway
The canonical JAK-STAT signaling cascade is initiated when a cytokine binds to its specific receptor, leading to the activation of associated JAKs. These activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which dimerize and translocate to the nucleus to regulate gene expression. Inhibitors like this compound act by blocking the ATP-binding site of JAKs, thereby preventing this phosphorylation cascade.
Caption: The JAK-STAT signaling pathway and the point of inhibition.
Experimental Workflow: In Vitro Kinase Assay
The inhibitory potential of compounds like this compound is determined using in vitro kinase assays. This workflow outlines the typical steps involved in measuring the IC50 value of an inhibitor against a specific JAK enzyme.
Caption: Workflow for determining the IC50 of a JAK inhibitor.
Selectivity Profile Logic
The differential effect of a JAK inhibitor is determined by comparing its potency against all four family members. A highly selective inhibitor will have a significantly lower IC50 for one isoform compared to the others. A pan-inhibitor will inhibit multiple isoforms at similar concentrations.
Caption: Logic for determining the selectivity profile of a JAK inhibitor.
Experimental Protocols
Detailed and standardized protocols are fundamental for the accurate assessment and comparison of enzyme inhibitors.
General In Vitro JAK Kinase Inhibition Assay Protocol
This protocol provides a representative method for determining the potency of a test compound against JAK family kinases.
-
Reagents and Materials :
-
Purified, recombinant human JAK1, JAK2, JAK3, or TYK2 catalytic domains.
-
Kinase-specific peptide substrate.
-
ATP (Adenosine Triphosphate).
-
Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA).
-
Test compound (e.g., this compound) dissolved in DMSO, prepared in a serial dilution.
-
Detection Reagent (e.g., ADP-Glo™, LanthaScreen™).
-
Microplates (e.g., 384-well).
-
-
Assay Procedure :
-
Add a defined amount of the specific JAK enzyme to each well of the microplate containing assay buffer.
-
Add the test compound at various concentrations (typically a 10-point, 3-fold serial dilution) to the wells. Include controls for no inhibitor (100% activity) and no enzyme (background).
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well. The ATP concentration is often set near its Michaelis-Menten constant (Km) for the specific enzyme.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Stop the enzymatic reaction by adding a solution containing EDTA.
-
Add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced (in the case of ADP-Glo™) or the amount of phosphorylated substrate, which is inversely proportional to the inhibitor's activity.
-
Incubate for the required time for signal development.
-
-
Data Analysis :
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Subtract the background signal (no enzyme control) from all other measurements.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The selectivity profile of a JAK inhibitor is a critical determinant of its therapeutic application and potential adverse effects. While this compound is identified as a JAK inhibitor, the absence of specific quantitative data in the public domain prevents a direct comparison of its differential effects on JAK family members. By understanding the established profiles of inhibitors like Tofacitinib, Filgotinib, Upadacitinib, and Baricitinib, and by employing standardized in vitro kinase assays, researchers can effectively characterize novel compounds and advance the development of more targeted and effective therapies for immune-mediated diseases. Further investigation into the specific inhibitory activities of this compound is necessary to fully ascertain its therapeutic potential.
References
- 1. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Filgotinib | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
- 4. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling JAK-IN-5 Hydrochloride
Essential safety and logistical protocols for the handling and disposal of JAK-IN-5 hydrochloride, a potent kinase inhibitor, are critical for ensuring the well-being of laboratory personnel and maintaining a safe research environment. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this guidance is founded on industry best practices for the safe handling of highly potent active pharmaceutical ingredients (HPAPIs) and cytotoxic compounds.
Potent compounds like JAK inhibitors are effective at very small doses, which means that even minor, unintentional exposure can pose health risks.[1] Therefore, a comprehensive safety program that includes robust engineering controls, stringent work practices, and appropriate personal protective equipment (PPE) is essential.[2] This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound safely from receipt to disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is mandatory to prevent exposure through skin contact, inhalation, or accidental ingestion.[3][4] All PPE should be donned before handling the compound and removed carefully to avoid contaminating skin or personal clothing.[5]
| Protection Type | Required PPE | Specifications and Best Practices |
| Hand Protection | Double Gloving with Chemotherapy-Rated Gloves | Use powder-free nitrile gloves that are ASTM D6978 certified.[5] The inner glove should be tucked under the gown cuff, and the outer glove should go over the cuff. Change the outer glove immediately if contaminated or every 30-60 minutes during continuous use. |
| Body Protection | Disposable, Low-Permeability Gown | Gowns should be made of a lint-free, low-permeability fabric, fasten in the back, and have long sleeves with tight-fitting elastic or knit cuffs.[4][5] Gowns must be changed immediately in the event of a spill or contamination.[4] |
| Eye and Face Protection | Safety Goggles and Face Shield | Wear snug-fitting safety goggles that offer protection from splashes. For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[3][5] |
| Respiratory Protection | NIOSH-Approved Respirator (e.g., N95) | A fit-tested N95 respirator or higher is required when handling the compound as a powder (e.g., during weighing or reconstitution) or when there is a risk of aerosol generation.[5][6] Surgical masks do not provide adequate respiratory protection against chemical powders or aerosols.[5] |
Operational Plan: Safe Handling Protocols
A multi-layered approach combining engineering controls and meticulous work practices is crucial for minimizing exposure risk.
Engineering Controls: Primary Containment
The primary goal of engineering controls is to contain the potent compound at the source.[2]
-
Ventilated Enclosures : All handling of powdered this compound, including weighing, aliquoting, and reconstitution, must be performed within a certified containment device.[1]
-
Vented Balance Safety Enclosure (VBSE) or Powder Containment Hood : Specifically designed for weighing potent powders.
-
Chemical Fume Hood : A properly functioning fume hood can be used for handling solutions.
-
Glove Box or Isolator : Provides the highest level of containment and is recommended for frequent or large-scale handling of potent compounds.[1][7]
-
-
Facility Design : Work should be conducted in a designated area with restricted access.[1] The area should be maintained under negative air pressure relative to adjacent spaces to prevent contaminants from escaping.[8]
Step-by-Step Experimental Workflow
-
Preparation :
-
Designate a specific work area and cover the surface with a disposable, absorbent bench liner.
-
Assemble all necessary materials and equipment before bringing the compound into the containment enclosure.
-
Don all required PPE as specified in the table above.
-
-
Handling the Compound :
-
Weighing : Use a VBSE or glove box.[1] Handle the container carefully to avoid generating airborne dust. Use tools like anti-static spatulas to minimize powder dispersal.
-
Reconstitution : Prepare solutions within a fume hood or other ventilated enclosure. Add solvent to the powdered compound slowly to avoid splashing. Ensure the vial is tightly capped before mixing.
-
-
Post-Handling Procedures :
-
Decontamination : Thoroughly clean all surfaces and equipment after use. A deactivation solution may be necessary to break down the compound, followed by a standard cleaning procedure.[9]
-
Doffing PPE : Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown and then the inner gloves. Dispose of all PPE as hazardous waste.
-
Hand Washing : Wash hands thoroughly with soap and water immediately after removing PPE.
-
Disposal Plan: Managing Hazardous Waste
All materials that come into contact with this compound must be considered hazardous waste and disposed of accordingly.[10][11]
-
Waste Segregation : Do not mix hazardous waste with non-hazardous laboratory trash.[10] All contaminated items, including gloves, gowns, bench liners, pipette tips, and empty vials, must be segregated for hazardous disposal.[12]
-
Containerization :
-
Final Disposal :
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the critical steps for safely managing this compound in a laboratory setting.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. agnopharma.com [agnopharma.com]
- 3. ipservices.care [ipservices.care]
- 4. dupont.com.sg [dupont.com.sg]
- 5. ohsinsider.com [ohsinsider.com]
- 6. pogo.ca [pogo.ca]
- 7. pharm-int.com [pharm-int.com]
- 8. escopharma.com [escopharma.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. acewaste.com.au [acewaste.com.au]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 15. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 16. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
